Buquinolate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 6,7-bis(2-methylpropoxy)-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO5/c1-6-24-20(23)15-9-21-16-8-18(26-11-13(4)5)17(25-10-12(2)3)7-14(16)19(15)22/h7-9,12-13H,6,10-11H2,1-5H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVXOXRUTDAKFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)OCC(C)C)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041689 | |
| Record name | Buquinolate | |
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Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5486-03-3 | |
| Record name | Buquinolate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5486-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Buquinolate [USAN:INN] | |
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| Record name | Buquinolate | |
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| Record name | BUQUINOLATE | |
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| Record name | Buquinolate | |
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| Record name | BUQUINOLATE | |
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Foundational & Exploratory
The Core Mechanism of Buquinolate Action Against Eimeria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Buquinolate, a quinolone anticoccidial agent, exerts its primary effect on Eimeria species through the targeted disruption of mitochondrial function. This technical guide synthesizes the current understanding of this compound's mechanism of action, presenting key quantitative data, detailed experimental methodologies, and visual representations of the affected parasitic pathways. The core of its activity lies in the inhibition of the parasite's electron transport chain, a vital process for energy production. This document provides an in-depth exploration of this mechanism, offering valuable insights for researchers in parasitology and professionals engaged in the development of novel anticoccidial drugs.
Introduction
Coccidiosis, caused by protozoan parasites of the genus Eimeria, remains a significant economic burden on the global poultry industry. For decades, chemoprophylaxis has been a cornerstone of control strategies, with quinolone compounds like this compound playing a crucial role. Understanding the precise molecular mechanisms by which these drugs operate is fundamental for optimizing their use, managing the emergence of resistance, and discovering new therapeutic targets. This guide focuses on the core mechanism of this compound, detailing its impact on the parasite's cellular machinery.
Primary Mechanism of Action: Inhibition of Mitochondrial Respiration
The definitive anticoccidial action of this compound is the potent and specific inhibition of the mitochondrial respiratory chain in Eimeria. This disruption of cellular respiration deprives the parasite of the necessary energy for development and replication.
The Target: The Eimeria Electron Transport Chain
This compound targets the parasite's electron transport chain at a specific site. Research has identified this point of inhibition to be located after coenzyme Q and in proximity to cytochrome b.[1] This blockage halts the flow of electrons, thereby inhibiting oxidative phosphorylation and ATP synthesis. The Eimeria respiratory chain has unique characteristics that distinguish it from the host's, providing a basis for the selective toxicity of this compound.[2]
Life Cycle Stages Affected
This compound's effect is primarily coccidiostatic , meaning it arrests the development of the parasite rather than killing it outright.[3] This inhibitory action is most pronounced against the early asexual stages of the parasite's life cycle.
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Sporozoites: The primary target of this compound is the sporozoite stage. The drug effectively halts their development.[3][4] However, this inhibition is reversible; if the drug is withdrawn prematurely, the sporozoites can resume their developmental cycle.[3]
-
First-Generation Schizonts: Evidence also suggests a secondary, cidal (killing) effect on first-generation schizonts.[2]
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Gametocytes and Oocyst Sporulation: this compound has been observed to inhibit the sporulation of oocysts, likely through an effect on the gametocyte stages.[2]
Quantitative Data on this compound Efficacy
The following tables summarize key quantitative findings from studies on this compound's inhibitory effects on Eimeria.
Table 1: In Vitro Inhibition of Mitochondrial Respiration in Eimeria tenella
| Compound | Concentration for 50% Inhibition (pmol/mg mitochondrial protein) | Target Site in Electron Transport Chain | Reference |
| This compound | ~3 | Near cytochrome b | [2] |
| Decoquinate | ~3 | Near cytochrome b | [2] |
| Amquinate | ~3 | Near cytochrome b | [2] |
Table 2: In Vivo Efficacy of this compound Against Eimeria tenella in Chickens
| This compound Concentration in Feed | Average Oocysts Recovered per Bird (millions) | Oocyst Production Reduction (%) | Reference |
| 0% (Control) | 19.0 | - | [4] |
| 0.00825% | 2.9 | 84.7 | [4] |
| 0.011% | 1.9 | 90.0 | [4] |
Experimental Protocols
This section provides an overview of the methodologies employed in key experiments to elucidate the mechanism of action of this compound.
Isolation of Eimeria tenella Mitochondria
This protocol is adapted from studies investigating the effects of quinolones on parasite respiration.[2]
Objective: To obtain a fraction enriched with functional mitochondria from Eimeria tenella oocysts for use in respiration assays.
Materials:
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Unsporulated Eimeria tenella oocysts
-
Homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4)
-
Glass bead homogenizer or similar mechanical disruption device
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Refrigerated centrifuge
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Differential centrifugation tubes
Procedure:
-
Oocyst Purification: Begin with a clean preparation of unsporulated E. tenella oocysts, purified from chicken feces by salt flotation and washed extensively.
-
Mechanical Disruption: Resuspend the oocysts in cold homogenization buffer and subject them to mechanical disruption using a glass bead homogenizer. The progress of oocyst breakage should be monitored microscopically.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet large debris and intact oocysts.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 x g for 20 minutes at 4°C) to pellet the mitochondria.
-
-
Washing: Resuspend the mitochondrial pellet in fresh homogenization buffer and repeat the high-speed centrifugation step to wash the mitochondria.
-
Final Preparation: Resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer for subsequent respiration assays. Protein concentration should be determined using a standard method (e.g., Bradford assay).
In Vitro Mitochondrial Respiration Assay
Objective: To measure the oxygen consumption of isolated Eimeria mitochondria and assess the inhibitory effect of this compound.
Materials:
-
Isolated Eimeria tenella mitochondria
-
Oxygen electrode (e.g., Clark-type) and respirometer chamber
-
Respiration buffer (e.g., containing phosphate buffer, MgCl2, and substrates)
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Mitochondrial substrates (e.g., succinate, malate plus pyruvate)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Other respiratory inhibitors (e.g., cyanide, antimycin A) as controls
Procedure:
-
Chamber Setup: Add respiration buffer to the respirometer chamber and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Mitochondria Addition: Add a known amount of isolated mitochondria to the chamber and record the basal rate of oxygen consumption.
-
Substrate Addition: Initiate respiration by adding a substrate such as succinate or a combination of malate and pyruvate. A marked increase in oxygen consumption should be observed.
-
Inhibitor Addition: Once a stable rate of substrate-driven respiration is established, add this compound at various concentrations to the chamber. Record the resulting inhibition of oxygen consumption.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited rate. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
In Vivo Anticoccidial Efficacy Trial
Objective: To evaluate the efficacy of this compound in controlling Eimeria infection in chickens.
Materials:
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Day-old broiler chicks, coccidia-free
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Starter feed with and without specified concentrations of this compound
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A known number of sporulated Eimeria tenella oocysts for infection
-
Cages for housing different treatment groups
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Equipment for oocyst counting (McMaster chamber)
Procedure:
-
Animal Allocation: Randomly assign chicks to different treatment groups (e.g., uninfected unmedicated control, infected unmedicated control, infected medicated with different levels of this compound).
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Medication: Provide each group with their respective feed from day one.
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Infection: At a specified age (e.g., 14 days), orally inoculate each chick in the infected groups with a precise number of sporulated E. tenella oocysts.
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Data Collection:
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Oocyst Shedding: From day 5 to day 10 post-infection, collect fecal samples from each group and determine the number of oocysts per gram of feces using a McMaster chamber.
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Performance Parameters: Monitor and record weight gain and feed conversion ratio for each group.
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Lesion Scoring: At the end of the trial, euthanize a subset of birds from each group and score the cecal lesions according to a standardized scale (e.g., 0-4).
-
-
Data Analysis: Compare the oocyst shedding, performance parameters, and lesion scores between the different treatment groups to determine the efficacy of this compound.
Visualizing the Mechanism and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes described.
Caption: this compound's site of action in the Eimeria mitochondrial electron transport chain.
References
- 1. Effects of decoquinate and clopidol on electron transport in mitochondria of Eimeria tenella (Apicomplexa: Coccidia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies of the mitochondria from Eimeria tenella and inhibition of the electron transport by quinolone coccidiostats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Buquinolate: A Technical Guide for Researchers
Abstract
Buquinolate, a quinoline derivative, is a synthetic coccidiostat utilized in the poultry industry to control coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for the evaluation of its anticoccidial efficacy are also presented, along with a summary of its known mechanism of action. This guide is intended for researchers, scientists, and professionals involved in drug development and veterinary medicine.
Chemical Structure and Properties
This compound is chemically known as 4-Hydroxy-6,7-bis(2-methylpropoxy)-3-quinolinecarboxylic acid ethyl ester.[1] Its structure is characterized by a 4-hydroxyquinoline-3-carboxylic acid core, substituted with two isobutoxy groups at the 6 and 7 positions and an ethyl ester at the 3 position.
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₂₇NO₅ | [2][3] |
| Molecular Weight | 361.43 g/mol | [1][2] |
| CAS Number | 5486-03-3 | [1][3] |
| IUPAC Name | 4-Hydroxy-6,7-bis(2-methylpropoxy)-3-quinolinecarboxylic acid ethyl ester | [3] |
| Synonyms | Ethyl 4-hydroxy-6,7-diisobutoxy-3-quinolinecarboxylate, Bonaid | [1][4] |
| Melting Point | 288-291 °C | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility | Low solubility in water. | [4] |
| SMILES | CCOC(=O)C1=CNC2=CC(OCC(C)C)=C(OCC(C)C)=C=C2C1=O | [2] |
| InChI Key | LVVXOXRUTDAKFE-UHFFFAOYSA-N | [3] |
Mechanism of Action and Biological Activity
This compound's primary biological activity is its role as a coccidiostat, where it is effective against several species of Eimeria that infect poultry, including E. tenella, E. necatrix, E. acervulina, and E. maxima.[4]
The mechanism of action of this compound and other quinolone anticoccidials involves the disruption of the parasite's life cycle.[5] Specifically, this compound is known to arrest the development of the coccidial life cycle at the first-generation schizont stage.[4] This early intervention prevents the parasite from proliferating within the host's intestinal cells, thereby mitigating the clinical signs of coccidiosis. While the precise molecular target of quinolones in Eimeria is not fully elucidated, it is understood that they interfere with the parasite's metabolic pathways.
The following diagram illustrates the logical relationship between this compound's properties and its application.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound, ethyl 4-hydroxy-6,7-diisobutoxy-3-quinolinecarboxylate, is described in the patent literature (BE 659237 and its corresponding US patent 3267106). A general synthetic approach for quinoline-3-carboxylate derivatives involves the Gould-Jacobs reaction. While the specific details from the patent are not fully enumerated here, a representative synthetic scheme would likely involve the reaction of an appropriately substituted aniline with diethyl ethoxymethylenemalonate, followed by cyclization at high temperature, and subsequent alkylation to introduce the isobutoxy groups.
In Vivo Evaluation of Anticoccidial Efficacy in Chickens
The following protocol outlines a typical experimental workflow for assessing the efficacy of this compound against Eimeria infections in broiler chickens. This is a critical experiment for drug development and registration.
Methodology:
-
Animal Acclimatization: Day-old broiler chicks are obtained from a commercial hatchery and acclimated for a period of approximately 14 days. They are housed in a controlled environment with ad libitum access to non-medicated feed and water.
-
Randomization: Chicks are weighed and randomly allocated to different experimental groups, typically including a non-infected, non-medicated control; an infected, non-medicated control; and one or more infected groups receiving feed containing different concentrations of this compound.
-
Medicated Feed Administration: The experimental diets are prepared by incorporating this compound at the desired concentrations. Medicated feed is provided to the respective treatment groups for a specified period, often starting two days before experimental infection.
-
Experimental Infection: Each chick in the infected groups is orally inoculated with a standardized dose of sporulated Eimeria oocysts of the target species.
-
Clinical Monitoring and Data Collection: For a period of 7-9 days post-infection, the birds are monitored daily for clinical signs of coccidiosis and mortality. Key parameters measured include:
-
Weight Gain: Individual bird weights are recorded at the beginning and end of the experimental period.
-
Feed Conversion Ratio (FCR): Calculated as the total feed consumed divided by the total weight gain.
-
Lesion Scoring: On a specific day post-infection (e.g., day 5 or 6), a subset of birds from each group is euthanized, and the intestinal lesions are scored based on a standardized scale (e.g., 0 to 4).
-
Oocyst Counts: Fecal samples are collected over a defined period, and the number of oocysts per gram of feces is determined using a McMaster chamber.
-
-
Efficacy Determination: The anticoccidial efficacy of this compound is determined by comparing the performance parameters (weight gain, FCR, lesion scores, oocyst counts) of the treated groups with the infected, non-medicated control group.
Safety and Regulatory Information
This compound is approved as a feed additive for broiler chickens to aid in the prevention of coccidiosis.[4] Regulatory agencies establish maximum residue limits (MRLs) for veterinary drugs in food products. For this compound, there is a zero tolerance for residues in eggs and edible tissues of chickens, with the exception of a tolerance of 0.2 ppm in the liver.[4] A withdrawal period is typically required before the birds can be slaughtered for human consumption.[4] It is important to note that this compound is not intended for use in laying hens.[4]
Conclusion
This compound remains a significant tool in the management of coccidiosis in the poultry industry. Its well-defined chemical structure and established anticoccidial activity against key Eimeria species have made it a valuable feed additive. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field, summarizing its chemical and biological properties and outlining the experimental protocols used to validate its efficacy. Further research into the precise molecular mechanisms of quinolone anticoccidials could open avenues for the development of new and even more effective coccidiostats.
References
- 1. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 2. A new protocol for a challenge test to assess the efficacy of live anticoccidial vaccines for chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
The Advent of a Quinolone: A Technical History of Buquinolate's Discovery and Development as a Coccidiostat
A comprehensive review of the synthesis, evaluation, and mechanism of action of the pioneering quinoline-derivative anticoccidial agent, Buquinolate.
Abstract
This technical guide provides an in-depth chronicle of the discovery and development of this compound, a quinoline derivative that emerged as a significant agent in the control of avian coccidiosis. Synthesized by researchers at The Norwich Pharmacal Company, this compound, chemically identified as ethyl 4-hydroxy-6,7-diisobutoxy-3-quinolinecarboxylate, demonstrated broad-spectrum efficacy against multiple pathogenic Eimeria species. This document details the pivotal preclinical and clinical studies that established its anticoccidial activity, safety profile, and mechanism of action. Quantitative data from key efficacy trials are presented in tabular format for clear comparison. Furthermore, detailed experimental protocols for seminal in vivo and in vitro studies are provided to enable scientific replication and a deeper understanding of the drug's evaluation process. The guide also features visualizations of the proposed mechanism of action and experimental workflows, rendered in the DOT language, to elucidate the complex biological interactions and research methodologies.
Discovery and Synthesis
This compound was synthesized in the laboratories of The Norwich Pharmacal Company as part of a research program investigating a series of quinoline compounds for their potential anticoccidial properties.[1] Its chemical structure is ethyl 4-hydroxy-6, 7-diisobutoxy-3-quinolinecarboxylate.[1] Following its initial synthesis and preliminary screening, this compound was identified as a promising candidate for further development due to its potent activity against key pathogenic species of Eimeria in poultry.
Preclinical Efficacy Studies
This compound underwent extensive evaluation in both battery and floor-pen trials to determine its efficacy against various Eimeria species that cause coccidiosis in chickens. These studies were crucial in establishing the drug's broad-spectrum activity and optimal dosage for prophylactic use in poultry feed.
Efficacy Against Key Eimeria Species
This compound demonstrated significant activity against several economically important Eimeria species. It was found to be particularly effective in preventing coccidiosis caused by Eimeria tenella, E. necatrix, E. acervulina, and E. maxima.[1] Subsequent studies confirmed its efficacy against a total of five to six pathogenic species.[2] The recommended dosage for use in broiler chicken feed was established at 0.00825%.
Quantitative Efficacy Data
The anticoccidial efficacy of this compound was quantified through various parameters, including reduction in mortality, lesion scores, and oocyst production. The following tables summarize key quantitative data from pivotal studies.
Table 1: Efficacy of this compound against Eimeria tenella Infection
| Treatment Group | This compound Concentration in Feed | Mortality Rate (%) | Average Lesion Score | Oocyst Production (millions/bird) |
| Infected, Unmedicated Control | 0% | High | Severe | 190 |
| This compound-Medicated | 0.00825% | Low | Mild | 23 |
| This compound-Medicated | 0.011% | Low | Mild | 14.8 |
Data compiled from studies demonstrating the significant reduction in mortality and oocyst shedding in this compound-treated chickens compared to unmedicated controls following experimental infection with E. tenella.[3]
Table 2: Broad-Spectrum Activity of this compound in Mixed Eimeria Infections
| Eimeria Species | This compound Efficacy |
| E. tenella | Effective |
| E. necatrix | Effective |
| E. acervulina | Effective |
| E. maxima | Effective |
| E. brunetti | Effective |
This table summarizes the broad-spectrum activity of this compound against the most common pathogenic Eimeria species in chickens.[2]
Mechanism of Action
The anticoccidial action of this compound, like other quinolones, is primarily attributed to its interference with the parasite's mitochondrial metabolism.
Inhibition of Mitochondrial Electron Transport
This compound exerts its static effect on the early stages of the parasite's life cycle, specifically by arresting the development of sporozoites. This is achieved through the disruption of the mitochondrial electron transport chain, which is vital for the parasite's respiration and energy production. While the precise binding site within the electron transport chain for this compound has not been definitively elucidated in the early literature, the mechanism is understood to involve the inhibition of the cytochrome system. This disruption of cellular respiration effectively halts the parasite's development.
Caption: Proposed mechanism of action of this compound.
Safety and Toxicology
Comprehensive toxicological studies were conducted to assess the safety of this compound in the target species (chickens) as well as in other animals.
Acute and Subacute Toxicity
This compound demonstrated a low order of toxicity in a variety of animal species. Single oral doses of up to 7,500 mg/kg were not lethal to mice and rats.[1] In chickens, single oral doses as high as 20 g/kg in 7-day-old chicks did not cause mortality.[4] Subacute toxicity studies in rats and dogs, with this compound administered in the feed for extended periods, showed no signs of toxicosis, and hematological and blood chemistry values remained within normal limits.[1][4]
Table 3: Acute Toxicity of this compound
| Animal Species | Route of Administration | Highest Non-Lethal Dose |
| Mice | Oral | > 7,500 mg/kg |
| Rats | Oral | > 7,500 mg/kg |
| Chickens (7-day-old) | Oral | > 20,000 mg/kg |
| Dogs | Oral | Not specified |
This table summarizes the high tolerance of various animal species to acute oral doses of this compound, indicating a wide margin of safety.[1][4]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments that were instrumental in the development and approval of this compound.
Floor-Pen Efficacy Trial Protocol
This protocol outlines the general design for a floor-pen trial to evaluate the efficacy of an anticoccidial agent like this compound under conditions that simulate commercial poultry production.
References
An In-depth Technical Guide to Buquinolate as a Coccidiostat in Poultry
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, represents a significant economic burden on the global poultry industry. The disease leads to impaired growth, poor feed conversion, and increased mortality.[1][2] For decades, control has relied heavily on the prophylactic use of in-feed anticoccidial drugs. Buquinolate, a synthetic quinolone derivative, emerged as a broad-spectrum coccidiostat with significant efficacy against various pathogenic Eimeria species in chickens.[3][4][5] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, efficacy, resistance profile, and the experimental protocols used for its evaluation.
Core Properties of this compound
-
Chemical Class: Quinolone. Specifically, it is classified as a hydroquinolone, containing a hydrogenated quinoline with a ketone group.[4]
-
Mechanism of Action: this compound targets the parasite's cellular respiration process.
-
Spectrum of Activity: It demonstrates broad-spectrum activity against multiple species of poultry coccidia, including E. tenella, E. necatrix, E. acervulina, E. maxima, E. brunetti, and E. mivati.[5][6][7]
-
Primary Effect: Coccidiostatic. It arrests the development of the sporozoite stage of the Eimeria life cycle but does not outright kill the parasite.[5]
Mechanism of Action
This compound, like other quinolone coccidiostats, exerts its effect by disrupting the parasite's energy metabolism. The primary target is the mitochondrial electron transport chain (ETC), a critical pathway for ATP synthesis.
The drug specifically inhibits the transfer of electrons within the ETC, blocking parasite respiration.[8] The precise site of action has been identified as a point beyond coenzyme Q and near cytochrome b (a component of Complex III).[8] This blockage prevents the parasite from generating sufficient energy for development, effectively arresting the life cycle at the sporozoite stage.[3]
Efficacy and Performance Data
Numerous battery and floor-pen trials have demonstrated the efficacy of this compound in controlling coccidiosis. It consistently improves key performance indicators in challenged birds compared to unmedicated controls.
Performance in Broilers
Studies show that birds receiving this compound maintain significantly better weight gain and feed conversion ratios under coccidial challenge.[6] In a trial involving a heavy inoculation of six Eimeria species, birds medicated with this compound gained 86% as much as uninoculated controls, whereas inoculated, unmedicated controls lost weight.[6] Mortality was also dramatically reduced from 68% in the control group to 0% in the this compound-medicated group.[6]
Table 1: Summary of Efficacy Data from a Mixed-Species Challenge Trial
| Treatment Group | Average Weight Gain (% of Uninoculated Control) | Feed Conversion | Mortality (%) |
|---|---|---|---|
| Uninoculated, Unmedicated | 100% | Normal | 0% |
| Inoculated, Unmedicated | Weight Loss | Poor | 68% |
| Inoculated + this compound | 86% | Normal | 0% |
| Inoculated + Nicarbazin | 85% | Normal | 0% |
| Inoculated + Amprolium/Ethopabate | 45% | Poor | 0% |
Source: Adapted from Brewer & Reid, 1967.[6]
Oocyst Production and Latent Infections
While effective at preventing clinical signs, this compound does not completely eliminate the parasite.[3][5] Its static action on sporozoites means that some parasites can persist, leading to oocyst shedding, albeit at significantly reduced levels.[9] One study demonstrated that at concentrations of 0.00825% and 0.011%, this compound reduced oocyst production by 85% and 90%, respectively, compared to controls.[9] This incomplete clearance can also result in "latent" infections, where clinical signs of coccidiosis appear after the drug is withdrawn from the feed.[6]
Table 2: Effect of this compound on E. tenella Oocyst Production (Days 6-10 Post-Inoculation)
| Treatment Group | Concentration in Feed | Average Oocysts per Bird | Percent Reduction |
|---|---|---|---|
| Inoculated Control | - | 19,000,000 | - |
| This compound | 0.00825% | 2,900,000 | 84.7% |
| This compound | 0.011% | 1,900,000 | 90.0% |
Source: Adapted from Leathem & Engle, 1970.[9]
Pharmacokinetics and Safety
Pharmacokinetics
Detailed pharmacokinetic data for this compound in poultry is not widely available in published literature. As a class, quinolones are known to be virtually insoluble in water, which limits their absorption from the gastrointestinal tract.[3] This poor absorption results in very low tissue residues, with the highest concentrations typically found in the liver.[3]
Safety and Toxicity
This compound has demonstrated a high margin of safety in poultry. Studies have shown no adverse effects on growth, feed intake, or organ health in chickens, turkeys, and other small animals even at elevated doses administered over extended periods.[10] Continuous medication of laying hens with this compound did not negatively impact egg production.[11]
Drug Resistance
The most significant limitation of this compound and other quinolone coccidiostats is the rapid development of drug resistance.[3][8]
-
Speed of Development: Resistance can emerge after a single experimental passage of Eimeria in medicated birds.[12][13] This suggests that resistance may result from a single gene mutation.[8]
-
Cross-Resistance: Strains of Eimeria resistant to this compound often show cross-resistance to other quinolones, such as methyl benzoquate and decoquinate.[12][13]
-
Stability: Once developed, resistance to quinolones has been shown to be a stable trait, persisting even when the parasite is propagated in the absence of the drug.[14]
The high potential for resistance development has limited the long-term viability and commercial use of this compound in intensive poultry production.[3][5]
Experimental Protocols
Standardized protocols are essential for evaluating the efficacy of anticoccidial agents like this compound. Below are outlines for key experimental designs.
Protocol: Anticoccidial Sensitivity Test (AST) in Battery Cages
This protocol is designed to assess the efficacy of a coccidiostat against a specific Eimeria challenge in a controlled environment.
-
Animals & Housing:
-
Experimental Groups:
-
A minimum of five groups are typically used:
-
Group 1: Uninoculated, Unmedicated Control (UUC)
-
Group 2: Inoculated, Unmedicated Control (IUC)
-
Group 3: Inoculated, Medicated (this compound - Test Dose 1)
-
Group 4: Inoculated, Medicated (this compound - Test Dose 2)
-
Group 5: Inoculated, Medicated (Reference Coccidiostat)
-
-
-
Diet & Medication:
-
A standard, unmedicated basal starter ration is used.
-
This compound is incorporated into the feed for the medicated groups at specified concentrations (e.g., 0.00825%, 0.011%).[9]
-
Medicated feed is typically provided from 2 days before inoculation until the end of the trial (e.g., 7-10 days post-inoculation).[15]
-
-
Infection/Challenge:
-
Data Collection & Analysis:
-
Performance: Body weight gain and feed consumption are measured for the period post-inoculation (e.g., days 0-7). Feed Conversion Ratio (FCR) is calculated.[16]
-
Mortality: Recorded daily.
-
Lesion Scoring: At 6-7 days post-inoculation, a subset of birds from each group is euthanized. Intestinal tracts are examined, and coccidial lesions are scored on a 0-4 scale (Johnson and Reid method), where 0 is normal and 4 is most severe.[16][17]
-
Oocyst Counts: Fecal samples are collected from each cage for several days post-inoculation (e.g., days 5-10). Oocysts per gram (OPG) are quantified using a modified McMaster counting chamber technique.[16][18]
-
Anticoccidial Index (ACI): An overall efficacy score can be calculated using the formula: ACI = (% Survival + % Relative Weight Gain) - (Lesion Index + Oocyst Index). An ACI >180 typically indicates high sensitivity.[17]
-
Conclusion
This compound is a broad-spectrum quinolone coccidiostat with a well-defined mechanism of action targeting the mitochondrial electron transport chain of Eimeria. Efficacy studies have clearly demonstrated its ability to prevent the clinical signs of coccidiosis and reduce performance losses in poultry. However, its primary utility is severely hampered by the rapid and stable development of drug-resistant parasite populations. For drug development professionals, the story of this compound serves as a critical case study on the importance of considering resistance mechanisms and the need for sustainable control strategies that go beyond singular chemical interventions.
References
- 1. Effects of Six Natural Compounds and Their Derivatives on the Control of Coccidiosis in Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new broad spectrum coccidiostat. | Semantic Scholar [semanticscholar.org]
- 3. ROLE OF COCCIDIOSTATS IN POULTRY - Pashudhan Praharee | Pet Care Blog [pashudhanpraharee.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. scispace.com [scispace.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Focused review: The role of drug combinations for the control of coccidiosis in commercially reared chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Safety of this compound in poultry and small animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of continuous this compound medication of laying chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Eimeria tenella in chickens: development of resistance to quinolone anticoccidial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Eimeria tenella in chickens: development of resistance to quinolone anticoccidial drugs | Parasitology | Cambridge Core [cambridge.org]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. thescipub.com [thescipub.com]
- 17. veterinaryworld.org [veterinaryworld.org]
- 18. researchgate.net [researchgate.net]
Buquinolate's Efficacy Against Eimeria Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the susceptibility of various Eimeria species to the quinolone anticoccidial agent, Buquinolate. The information presented herein is curated for researchers, scientists, and professionals involved in the development of veterinary drugs. This document details the susceptible parasite species, quantitative efficacy data, experimental protocols for susceptibility testing, and the drug's mechanism of action.
Susceptible Eimeria Species
This compound has demonstrated efficacy against a range of pathogenic Eimeria species in both chickens and turkeys. The susceptible species identified from scientific literature are summarized below.
Table 1: Eimeria Species in Chickens Susceptible to this compound
| Eimeria Species | Common Site of Infection |
| Eimeria acervulina | Duodenum |
| Eimeria brunetti | Lower intestine, rectum, ceca |
| Eimeria maxima | Jejunum |
| Eimeria mivati | Duodenum |
| Eimeria necatrix | Jejunum, ceca |
| Eimeria tenella | Ceca |
Table 2: Eimeria Species in Turkeys Susceptible to this compound
| Eimeria Species | Common Site of Infection |
| Eimeria adenoeides | Ceca, rectum |
| Eimeria gallopavonis | Lower small intestine, rectum, ceca |
| Eimeria meleagrimitis | Duodenum, jejunum |
Quantitative Efficacy Data
Table 3: Efficacy of this compound Against Eimeria tenella in Chickens
| Parameter | This compound Concentration in Feed | Inoculum | Observation Period | Results |
| Oocyst Production | 0.00825% | 100,000 sporulated oocysts | Days 6-10 post-inoculation | Average of 2.9 million oocysts per bird recovered from the ceca.[1] |
| Oocyst Production | 0.011% | 100,000 sporulated oocysts | Days 6-10 post-inoculation | Average of 1.9 million oocysts per bird recovered from the ceca.[1] |
| Oocyst Production | Control (unmedicated) | 100,000 sporulated oocysts | Days 6-10 post-inoculation | Average of 19 million oocysts per bird recovered from the ceca.[1] |
Studies have also consistently reported that this compound medication leads to improved weight gain and reduced mortality in chickens infected with mixed Eimeria species, including E. necatrix, E. tenella, E. maxima, and E. brunetti[2].
Mechanism of Action
This compound, like other quinolone anticoccidial drugs, targets the parasite's cellular respiration process. Specifically, it inhibits the mitochondrial electron transport chain. The primary site of action is at the level of the cytochrome complex, where it is understood to block electron transport near cytochrome b. This disruption of cellular respiration deprives the parasite of the necessary energy for development and replication.
Caption: Mechanism of action of this compound on the Eimeria mitochondrial electron transport chain.
Experimental Protocols
The following is a generalized in vivo protocol for assessing the susceptibility of Eimeria species to this compound, based on established guidelines for anticoccidial sensitivity testing.
Animal Model and Housing
-
Animals: Day-old broiler chickens or turkey poults, obtained from a commercial hatchery and confirmed to be free of coccidial infection.
-
Housing: Birds are housed in wire-floored battery cages to prevent exogenous reinfection. Temperature and lighting are maintained according to standard brooding practices.
Diet and Medication
-
Feed: A standard, unmedicated starter mash is provided ad libitum.
-
Medication: this compound is incorporated into the feed at various concentrations (e.g., 0.00825%, 0.011%). A non-medicated control group and a non-infected, non-medicated control group are essential.
Parasite Strain and Inoculation
-
Parasite: Laboratory-maintained, drug-sensitive strains of the target Eimeria species are used. Oocysts are sporulated prior to inoculation.
-
Inoculation: At approximately 14 days of age, each bird (except for the uninfected control group) is orally inoculated with a predetermined number of sporulated oocysts. The dose is titrated to induce moderate disease in unmedicated birds.
Experimental Design
A typical experimental design would include the following groups:
-
Group 1: Uninfected, Unmedicated Control (UUC)
-
Group 2: Infected, Unmedicated Control (IUC)
-
Group 3: Infected, Medicated with this compound (Test Concentration 1)
-
Group 4: Infected, Medicated with this compound (Test Concentration 2)
Data Collection and Evaluation Parameters
-
Weight Gain: Individual bird weights are recorded at the start of the experiment, on the day of inoculation, and at the termination of the study (typically 6-7 days post-inoculation).
-
Feed Conversion Ratio (FCR): Feed consumption for each group is measured, and FCR is calculated.
-
Lesion Scoring: At the end of the study, birds are euthanized, and the intestines are examined for gross lesions. Lesions are scored on a scale of 0 to 4, depending on the severity and the Eimeria species.
-
Oocyst Counts: Fecal samples are collected from each group for a set period (e.g., days 5-9 post-inoculation), and the number of oocysts per gram of feces (OPG) is determined using a McMaster chamber.
Statistical Analysis
Data on weight gain, FCR, lesion scores, and oocyst counts are subjected to statistical analysis (e.g., ANOVA) to determine significant differences between the medicated and control groups.
Caption: General experimental workflow for in vivo evaluation of this compound efficacy against Eimeria.
References
The Effect of Buquinolate on Mitochondrial Respiration: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical overview of the known and inferred effects of buquinolate on mitochondrial respiration. While specific quantitative data for this compound's direct interaction with the mitochondrial respiratory chain is not extensively available in publicly accessible literature, this paper extrapolates its likely mechanism of action based on its chemical structure as a quinolone derivative and the well-documented effects of similar compounds. This guide summarizes the general mechanism of quinolone-induced mitochondrial dysfunction, focusing on the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain. Detailed experimental protocols for assessing mitochondrial respiration are provided, alongside visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound and Mitochondrial Respiration
This compound is a quinolone-based compound primarily known for its use as a coccidiostat in poultry. Quinolone antibiotics are a broad class of compounds that interfere with DNA replication in bacteria by inhibiting DNA gyrase and topoisomerase IV.[1] However, some quinolones have been shown to have off-target effects on eukaryotic cells, including the inhibition of mitochondrial DNA synthesis and function.[1]
Mitochondrial respiration is the process by which cells generate the majority of their adenosine triphosphate (ATP), the primary energy currency of the cell. This process is carried out by the electron transport chain (ETC), a series of protein complexes (Complexes I-IV) embedded in the inner mitochondrial membrane.[2][3][4] Complex I, the largest of these, oxidizes NADH to NAD+ and transfers electrons to ubiquinone. This electron transfer is coupled to the pumping of protons across the inner mitochondrial membrane, creating a proton motive force that drives ATP synthesis by Complex V (ATP synthase).[2][4] Inhibition of any of these complexes can lead to a decrease in ATP production, an increase in the production of reactive oxygen species (ROS), and ultimately, cellular dysfunction and death.[5][6][7]
Mechanism of Action: Quinolones and Mitochondrial Complex I
While direct quantitative data for this compound is scarce, the mechanism of action for many quinolone derivatives on mitochondrial respiration is centered on the inhibition of Complex I (NADH:ubiquinone oxidoreductase).[4][5]
These compounds are thought to act as noncompetitive inhibitors with respect to ubiquinone, suggesting they bind to a site on Complex I that is distinct from the ubiquinone binding pocket but allosterically affects its function. The inhibition of Complex I leads to a cascade of downstream effects:
-
Blocked Electron Flow: The transfer of electrons from NADH to ubiquinone is impeded.
-
Decreased Proton Pumping: The reduced electron flow leads to a decrease in the pumping of protons from the mitochondrial matrix to the intermembrane space by Complex I.
-
Reduced ATP Synthesis: The diminished proton motive force results in a lower rate of ATP synthesis by ATP synthase.
-
Increased ROS Production: The blockage of the electron transport chain can lead to the premature leakage of electrons to molecular oxygen, resulting in the formation of superoxide radicals and other reactive oxygen species.[5][6]
The following diagram illustrates the proposed inhibitory action of quinolone compounds, such as this compound, on the mitochondrial electron transport chain.
Caption: Inhibition of Mitochondrial Complex I by this compound.
Quantitative Data on Mitochondrial Inhibition by Quinolone Compounds
| Compound | Target | Assay System | IC50 / Ki | Reference |
| Rotenone | Complex I | Bovine heart submitochondrial particles | 20-40 pmol/mg protein | General Knowledge |
| Piericidin A | Complex I | Bovine heart submitochondrial particles | ~0.036 µM (Ki) | General Knowledge |
| Amytal | Complex I | Rat liver mitochondria | 0.5-1.0 mM | General Knowledge |
| Bupivacaine | Complex I & III | Cultured cells | Dose-dependent inhibition | [8][9] |
| GSK932121A | Complex III | Isolated liver mitochondria | 1.36 µM | [10] |
Note: This table is for comparative purposes only and the values can vary significantly based on the experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the impact of a compound like this compound on mitochondrial respiration.
Measurement of Oxygen Consumption Rate (OCR) in Intact Cells
This protocol is adapted from established methods for measuring cellular respiration using extracellular flux analysis (e.g., Seahorse XF Analyzer).
Objective: To determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration in cultured cells.
Materials:
-
Cell culture medium
-
Cultured cells of interest
-
This compound stock solution
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Extracellular flux analyzer and associated plates/cartridges
Procedure:
-
Cell Seeding: Seed cells in the microplates at a predetermined density to achieve 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in the assay medium. Also, prepare solutions of oligomycin, FCCP, and rotenone/antimycin A.
-
Assay Setup:
-
One hour prior to the assay, replace the culture medium with the assay medium and incubate the cells at 37°C in a non-CO2 incubator.
-
Load the injector ports of the sensor cartridge with the prepared compounds: Port A (this compound or vehicle), Port B (Oligomycin), Port C (FCCP), and Port D (Rotenone/Antimycin A).
-
-
Measurement:
-
Calibrate the extracellular flux analyzer.
-
Place the cell plate in the analyzer and initiate the protocol.
-
The instrument will measure the basal oxygen consumption rate (OCR).
-
Following the injection of this compound, the change in OCR is measured to determine its inhibitory effect.
-
Subsequent injections of oligomycin, FCCP, and rotenone/antimycin A allow for the calculation of ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.
-
-
Data Analysis: Normalize the OCR data to the number of cells or protein content per well. Calculate the various respiratory parameters and compare the effects of different concentrations of this compound to the vehicle control.
The following diagram illustrates the experimental workflow for assessing OCR.
Caption: Workflow for Measuring Oxygen Consumption Rate (OCR).
Mitochondrial Complex I (NADH:Ubiquinone Oxidoreductase) Activity Assay
This protocol describes a colorimetric assay to measure the specific activity of Complex I in isolated mitochondria.
Objective: To directly measure the inhibitory effect of this compound on the enzymatic activity of Complex I.
Materials:
-
Isolated mitochondria
-
Assay Buffer
-
NADH
-
Decylubiquinone (Coenzyme Q analog)
-
Complex I Dye (e.g., a dye that absorbs at 600 nm in its oxidized state)
-
Rotenone (specific Complex I inhibitor)
-
This compound
-
96-well plate
-
Microplate reader
Procedure:
-
Mitochondria Preparation: Isolate mitochondria from a suitable source (e.g., cultured cells, animal tissue) using standard differential centrifugation methods. Determine the protein concentration of the mitochondrial preparation.
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer to each well.
-
Add the mitochondrial sample to each well.
-
For the inhibitor control wells, add rotenone.
-
For the experimental wells, add different concentrations of this compound.
-
Add the Complex I Dye and Decylubiquinone to all wells.
-
-
Initiate Reaction: Start the reaction by adding NADH to all wells.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 600 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 5-10 minutes. The decrease in absorbance corresponds to the reduction of the dye, which is proportional to Complex I activity.
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA600/min) for each well.
-
Subtract the rate of the rotenone-inhibited wells from the rates of the other wells to determine the specific Complex I activity.
-
Plot the Complex I activity as a function of this compound concentration to determine the IC50 value.
-
The logical relationship of this assay is depicted in the following diagram.
Caption: Principle of the Complex I Activity Assay.
Conclusion
This compound, as a member of the quinolone family, is predicted to exert an inhibitory effect on mitochondrial respiration, likely through the targeting of Complex I of the electron transport chain. This inhibition can lead to decreased ATP production and increased oxidative stress, which are common mechanisms of drug-induced mitochondrial toxicity. While direct quantitative evidence for this compound's effect is currently limited in the public domain, the experimental protocols outlined in this whitepaper provide a robust framework for researchers to investigate these effects in detail. Further studies are warranted to elucidate the specific molecular interactions of this compound with mitochondrial components and to quantify its impact on cellular bioenergetics. Such research will be crucial for a comprehensive understanding of its off-target effects and for the development of safer quinolone-based therapeutics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Initiation of Electron Transport Chain Activity in the Embryonic Heart Coincides with the Activation of Mitochondrial Complex 1 and the Formation of Supercomplexes | PLOS One [journals.plos.org]
- 3. Arrangement of electron transport chain components in bovine mitochondrial supercomplex I1III2IV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the impact of mitochondrial-targeting anthelmintic agents with GLUT1 inhibitor BAY-876 on breast cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of mitochondrial respiratory chain complex I by TNF results in cytochrome c release, membrane permeability transition, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of complex I of the electron transport chain causes O2-. -mediated mitochondrial outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of mitochondrial respiration: a novel strategy to enhance drug-induced apoptosis in human leukemia cells by a reactive oxygen species-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bupivacaine uncouples the mitochondrial oxidative phosphorylation, inhibits respiratory chain complexes I and III and enhances ROS production: results of a study on cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of bupivacaine on mitochondrial energy metabolism in heart of rats following exposure to chronic hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of mid-respiratory chain inhibition on mitochondrial function in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Buquinolate's Inhibition of Cytochrome b in Eimeria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Buquinolate, a quinolone anticoccidial agent, exerts its potent activity against Eimeria species by targeting the mitochondrial electron transport chain. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its inhibition of cytochrome b (a key component of Complex III). This document synthesizes available data on the inhibitory effects of this compound, details the experimental protocols for its study, and presents visual representations of the relevant biochemical pathways and experimental workflows.
Introduction
Coccidiosis, caused by protozoan parasites of the genus Eimeria, is a significant disease in poultry and other livestock, leading to substantial economic losses. For decades, control of this disease has relied heavily on the use of anticoccidial drugs. Among these, the quinolones, including this compound, have been identified as powerful inhibitors of the parasite's mitochondrial respiration.[1] Understanding the precise mechanism of action of these compounds is crucial for the development of new, more effective anticoccidial agents and for managing the emergence of drug resistance. This guide focuses on the specific interaction between this compound and its target, cytochrome b, within the Eimeria mitochondrion.
Mechanism of Action: Inhibition of the Electron Transport Chain
This compound disrupts the parasite's energy metabolism by inhibiting the mitochondrial electron transport chain at the level of the cytochrome bc1 complex, also known as Complex III.[2] The site of action has been identified as being at or near cytochrome b.[2] This inhibition blocks the transfer of electrons from ubiquinol to cytochrome c, a critical step in the generation of the proton gradient necessary for ATP synthesis.
The specificity of this compound's action is a key feature; it shows potent inhibition of Eimeria mitochondrial respiration with little to no effect on the host's (chicken) mitochondrial function.[2] This selective toxicity is a desirable characteristic for any antimicrobial agent.
Signaling Pathway Diagram
The following diagram illustrates the point of inhibition by this compound in the Eimeria mitochondrial electron transport chain.
Caption: Inhibition of the Eimeria electron transport chain by this compound at Complex III.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound and other quinolones against Eimeria tenella mitochondrial respiration has been quantified. The following tables summarize the key findings.
| Inhibitor | Target Organism | Assay | 50% Inhibitory Concentration (IC50) | Reference |
| Quinolones (including this compound) | Eimeria tenella (drug-sensitive) | Mitochondrial Respiration | 3 pmol / mg mitochondrial protein | [2] |
| Quinolones | Eimeria tenella (amquinate-resistant) | Mitochondrial Respiration | 300 pmol / mg mitochondrial protein | [2] |
| Substrate | Respiration Rate (μl O₂/min/mg protein) | Reference |
| Succinate | 1.00 | [2] |
| Malate + Pyruvate | 0.40 | [2] |
| L-Ascorbate | 0.25 | [2] |
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of this compound's inhibitory effects. The following sections provide methodologies for key experiments.
Isolation of Eimeria tenella Mitochondria
This protocol is adapted from the methodology described by Wang (1975).[2]
Materials:
-
Unsporulated Eimeria tenella oocysts
-
0.25 M sucrose solution
-
Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)
-
Differential centrifugation equipment
-
Glass homogenizer
Procedure:
-
Harvest unsporulated oocysts from the ceca of infected chickens.
-
Wash the oocysts extensively with 0.25 M sucrose solution.
-
Resuspend the oocysts in homogenization buffer.
-
Homogenize the oocyst suspension using a glass homogenizer with a tight-fitting pestle on ice.
-
Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes) to pellet large debris and intact oocysts.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes) to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending in homogenization buffer and repeating the high-speed centrifugation step.
-
Resuspend the final mitochondrial pellet in a suitable buffer for subsequent assays.
-
Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford or Lowry assay).
Mitochondrial Respiration Assay (Clark-type Electrode)
This protocol outlines the measurement of oxygen consumption in isolated Eimeria mitochondria.
Materials:
-
Isolated Eimeria tenella mitochondria
-
Clark-type oxygen electrode and chamber
-
Respiration buffer (e.g., 125 mM KCl, 10 mM Tris-HCl pH 7.2, 5 mM KH₂PO₄, 2 mM MgCl₂, 1 mM EGTA)
-
Substrates: Succinate, Malate, Pyruvate
-
ADP solution
-
This compound stock solution (in a suitable solvent like DMSO)
Procedure:
-
Calibrate the Clark-type oxygen electrode according to the manufacturer's instructions.
-
Add a defined volume of air-saturated respiration buffer to the reaction chamber, maintained at a constant temperature (e.g., 25°C).
-
Add a known amount of isolated mitochondria (e.g., 1-2 mg of mitochondrial protein) to the chamber and allow the baseline oxygen consumption to stabilize (State 2 respiration).
-
Initiate State 3 respiration by adding a specific substrate (e.g., 5 mM succinate or a combination of 5 mM malate and 5 mM pyruvate).
-
After a stable rate of oxygen consumption is achieved, add a known amount of ADP (e.g., 100-200 nmol) to stimulate ATP synthesis-coupled respiration (State 3).
-
To measure the effect of this compound, add small aliquots of the this compound stock solution to the chamber during State 3 respiration and record the resulting inhibition of oxygen consumption.
-
Calculate the rate of oxygen consumption in the presence and absence of the inhibitor to determine the percentage of inhibition and subsequently the IC50 value.
Succinate-Cytochrome c Reductase (Complex II-III) Assay
This spectrophotometric assay measures the activity of the segment of the electron transport chain that is inhibited by this compound.
Materials:
-
Submitochondrial particles (SMPs) from Eimeria tenella (prepared by sonication of isolated mitochondria)
-
Assay buffer (e.g., 50 mM potassium phosphate buffer pH 7.4, 1 mM EDTA)
-
Cytochrome c (oxidized)
-
Succinate
-
Potassium cyanide (KCN) to inhibit Complex IV
-
This compound stock solution
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, cytochrome c, and KCN.
-
Add a small amount of SMPs to the cuvette and measure the baseline absorbance at 550 nm.
-
Initiate the reaction by adding succinate.
-
Monitor the increase in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c.
-
To determine the effect of this compound, pre-incubate the SMPs with varying concentrations of the inhibitor before adding succinate.
-
Calculate the rate of cytochrome c reduction from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition and IC50 value for this compound.
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the workflows for the key experiments and the logical relationship in resistance development.
Caption: General experimental workflow for studying this compound inhibition.
Caption: Logical relationship of this compound resistance development in Eimeria.
Conclusion
This compound is a potent and selective inhibitor of cytochrome b in the mitochondrial electron transport chain of Eimeria. Its mechanism of action disrupts the parasite's ability to generate ATP, leading to its anticoccidial effect. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on novel anticoccidial therapies. Understanding the molecular basis of this compound's activity and the mechanisms of resistance is paramount for the continued development of effective control strategies against coccidiosis. The provided visualizations of the biochemical pathways and experimental workflows serve as valuable tools for conceptualizing and executing further research in this field.
References
Buquinolate's Role in Controlling Avian Coccidiosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of buquinolate, a quinolone anticoccidial agent, and its application in the management of avian coccidiosis. The document covers its mechanism of action, efficacy against various Eimeria species, and the standardized experimental protocols used to evaluate its performance.
Mechanism of Action: Mitochondrial Electron Transport Inhibition
This compound belongs to the quinolone class of synthetic anticoccidial compounds. Its primary mode of action is the disruption of mitochondrial respiration within the Eimeria parasite.[1][2] Specifically, this compound inhibits the electron transport chain (ETC), which is crucial for the parasite's energy production.
Studies on mitochondria isolated from Eimeria tenella oocysts have identified the site of action for quinolone coccidiostats. These compounds are potent inhibitors of respiration supported by succinate and malate/pyruvate. The inhibition point is located within the cytochrome-mediated electron transport system, specifically near cytochrome b, which is a key component of Complex III (ubiquinol-cytochrome c reductase).[3][4] this compound's action effectively blocks the transfer of electrons, halting the respiratory process and arresting the development of the parasite, particularly at the sporozoite stage.[1][3] This mechanism is selective, as this compound does not show a similar inhibitory effect on the mitochondria of the avian host.[3]
Efficacy Against Avian Coccidiosis
This compound has demonstrated broad-spectrum efficacy against multiple pathogenic species of avian coccidia, including Eimeria tenella, E. necatrix, E. acervulina, E. maxima, E. brunetti, and E. mivati.[3][5][6] Its primary effect is coccidiostatic, meaning it arrests parasite development rather than killing the organism outright.[1] This can allow for the development of natural immunity in the host, as some parasites may complete their life cycle after the drug is withdrawn.[7]
Quantitative Performance Data
The efficacy of this compound has been quantified in numerous battery cage trials. Key performance indicators include weight gain, feed conversion ratio (FCR), mortality, and oocyst shedding. The tables below summarize data from representative studies.
Table 1: Efficacy of this compound in Broilers Challenged with a Mixed Eimeria Infection
| Treatment Group | Concentration | Avg. Weight Gain (g) vs. Uninfected Control | Feed Conversion vs. Uninfected Control | Mortality (%) |
|---|---|---|---|---|
| Inoculated, Unmedicated | - | Weight Loss | N/A | 68% |
| This compound | 0.00825% | 86% | 1.58 | 0% |
| Nicarbazin | 0.0125% | 85% | 1.60 | 0% |
| Amprolium + Ethopabate | 0.0125% + 0.0004% | 45% | 2.18 | 0% |
Source: Data compiled from battery trials where birds were inoculated with a mix of six Eimeria species.[3]
Table 2: Effect of this compound on Eimeria tenella Oocyst Production
| Treatment Group | Concentration in Feed | Total Oocysts Recovered (millions) | Average Oocysts per Bird (millions) | Reduction in Oocyst Shedding vs. Control |
|---|---|---|---|---|
| Inoculated Control | Unmedicated | 190.0 | 19.0 | - |
| This compound | 0.00825% | 23.0 | 2.9 | 84.7% |
| This compound | 0.011% | 14.8 | 1.9 | 90.0% |
Source: Data from a 5-day collection period (days 6-10) following inoculation with 100,000 sporulated E. tenella oocysts.[7]
Experimental Protocols for Efficacy Evaluation
The evaluation of anticoccidial drugs like this compound follows standardized protocols, such as those outlined by the World Association for the Advancement of Veterinary Parasitology (WAAVP).[4][7] These studies are typically conducted in phases, beginning with dose determination in battery cages, followed by dose confirmation in floor pens, and finally, field effectiveness studies.[2]
Dose Determination (Battery Cage Trial)
This initial phase is designed to determine the effective dose range of the drug against specific Eimeria species under highly controlled conditions.
-
Animals and Housing : Day-old broiler chicks of a specific breed (e.g., White Rock) are obtained and housed in coccidia-free, wire-floored battery cages to prevent extraneous infection.[2][3]
-
Diet and Medication : Birds are fed a basal, unmedicated starter ration for an acclimatization period (e.g., 10-12 days).[8] The test drug (this compound) is then incorporated into the feed at various concentrations. Medicated feed is provided to the respective treatment groups for the duration of the trial, typically starting 2 days before experimental infection.
-
Experimental Design : A randomized complete block design is often used.[1] Treatments typically include:
-
Uninfected, Unmedicated Control (UUC)
-
Infected, Unmedicated Control (IUC)
-
Infected, Medicated with this compound (multiple dose levels)
-
Infected, Medicated with a Reference Coccidiostat
-
-
Infection : At approximately 14 days of age, birds in the infected groups are individually inoculated via oral gavage with a standardized dose of sporulated Eimeria oocysts (either a single species or a mixed culture).[9] Inoculum doses are pre-determined to cause morbidity and measurable performance loss in the IUC group.[3]
-
Data Collection : The trial typically runs for 7-8 days post-infection. Key parameters measured include:
-
Performance : Body weight gain and feed consumption are recorded to calculate FCR.[10]
-
Mortality : Daily mortality is recorded.
-
Lesion Scoring : On a set day post-infection (e.g., day 6 or 7), a subset of birds from each pen is euthanized, and specific sections of the intestine are scored for coccidial lesions on a scale of 0 (no lesions) to 4 (severe lesions).[8][11]
-
Oocyst Counts : Fecal samples can be collected over several days to determine oocysts per gram (OPG) using a McMaster chamber, quantifying the drug's effect on parasite replication.[12][13]
-
-
Statistical Analysis : Data are analyzed using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatment groups.[14]
Structure-Activity Relationship (SAR) and Resistance
The effectiveness of this compound is tied to its chemical structure, a 4-hydroxyquinoline. The core structure is essential for its anticoccidial activity. Modifications to the side-chains and substitutions on the rings can alter the drug's potency, spectrum, and pharmacokinetic properties.[15] The relationship between these structural features and biological activity is a key area of study in drug development.[16][17]
A significant challenge with quinolones, including this compound, is the potential for Eimeria to develop resistance rapidly.[4] Continuous use of the drug selects for inherently resistant mutants within the parasite population.[18] This has led to the decreased use of quinolones as standalone products and has encouraged the implementation of shuttle and rotation programs with other anticoccidial drugs to preserve their efficacy.
Conclusion
This compound is a well-characterized quinolone anticoccidial with a specific mode of action targeting the parasite's mitochondrial electron transport chain. It offers broad-spectrum static activity against the most economically important Eimeria species in poultry. While its efficacy is well-documented in controlled studies, the rapid development of resistance necessitates strategic use in rotation or shuttle programs to maintain its value in the long-term control of avian coccidiosis. The standardized protocols for its evaluation provide a robust framework for testing new anticoccidial candidates and understanding the dynamics of drug sensitivity in field isolates.
References
- 1. researchgate.net [researchgate.net]
- 2. fda.gov [fda.gov]
- 3. Studies of the mitochondria from Eimeria tenella and inhibition of the electron transport by quinolone coccidiostats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gob.mx [gob.mx]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. World Association for the Advancement of Veterinary Parasitology (WAAVP) guidelines for evaluating the efficacy of anticoccidial drugs in chickens and turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. meridian.allenpress.com [meridian.allenpress.com]
- 9. Restoration of anticoccidial sensitivity to a commercial broiler chicken facility in Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantifying the effect of coccidiosis on broiler performance and infection outcomes in the presence and absence of control methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 12. researchgate.net [researchgate.net]
- 13. scienceopen.com [scienceopen.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative structure-activity relationship model for prediction of genotoxic potential for quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative structure-activity relationship (QSAR) studies of quinolone antibacterials against M. fortuitum and M. smegmatis using theoretical molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Application of the dynamic quantitative structure-activity relationship method for modeling antibacterial activity of quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Quinolone Coccidiostats: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on quinolone coccidiostats, a critical class of synthetic compounds used in the control of avian coccidiosis. This document details their mechanism of action, presents key quantitative data, outlines experimental protocols for efficacy evaluation, and visualizes core concepts through signaling pathways and experimental workflows.
Introduction to Quinolone Coccidiostats
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant economic burden on the global poultry industry. Quinolone coccidiostats are a class of chemically synthesized compounds that have been instrumental in the prevention and control of this disease. Key members of this class include decoquinate, buquinolate, and nequinate (methyl benzoquate). These agents are primarily coccidiostatic, meaning they arrest the development of the parasite rather than killing it outright, and are most effective against the early stages of the Eimeria life cycle.
Mechanism of Action
The primary mode of action of quinolone coccidiostats is the disruption of the parasite's energy metabolism by inhibiting mitochondrial respiration. Specifically, they block the electron transport chain at a site near cytochrome b. This inhibition deprives the parasite of the necessary energy for development, effectively halting its life cycle at the sporozoite and early trophozoite stages. This targeted action on the parasite's mitochondria provides a selective advantage, as it has a lesser effect on the host's mitochondrial function.
Caption: Quinolones inhibit the mitochondrial electron transport chain at cytochrome b.
Quantitative Data
The following tables summarize key quantitative data for prominent quinolone coccidiostats. This information is crucial for dose determination and understanding the efficacy of these compounds.
Table 1: In-Feed Dosages for Prophylaxis of Coccidiosis in Broiler Chickens
| Compound | Recommended Dosage (ppm) | Primary Target Eimeria Species |
| Decoquinate | 20 - 40[1] | E. tenella, E. necatrix, E. acervulina, E. mivati, E. maxima, E. brunetti[2] |
| This compound | 82.5 | Broad spectrum against chicken coccidia[3] |
| Nequinate | Not specified in search results | Broad spectrum |
Table 2: In Vitro Efficacy of Decoquinate
| Eimeria Species | IC50 Value |
| Toxoplasma gondii (related Apicomplexan) | 10 nM |
Table 3: Pharmacokinetic Parameters of Decoquinate in Chickens
| Parameter | Value / Description |
| Absorption | Absorbed from the gastrointestinal tract, with plasma concentrations plateauing within 42 hours of the first treatment[2]. |
| Distribution | Metabolites can be detected in the kidneys and liver. |
| Elimination | Primarily eliminated via excreta. |
Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, and bioavailability for quinolone coccidiostats in chickens are not extensively reported in the initial search results.
Synergism with Clopidol
A significant aspect of quinolone research is their synergistic interaction with other coccidiostats, notably the pyridinol compound, clopidol. While both quinolones and clopidol target mitochondrial energy production, they are thought to act on different sites or pathways within the electron transport chain. This dual-pronged attack leads to a more potent anticoccidial effect than the sum of their individual actions. This synergism is particularly valuable in managing resistance, as it can be effective against parasite strains that have developed resistance to either drug alone.
Caption: Decoquinate and Clopidol target different pathways in the ETC.
Experimental Protocols: In Vivo Anticoccidial Efficacy Trial
Evaluating the efficacy of quinolone coccidiostats is typically conducted through in vivo challenge studies in the target host, primarily broiler chickens. The following is a detailed methodology for a battery cage efficacy trial.
Objective
To determine the efficacy of a test quinolone coccidiostat against a specific Eimeria species infection in broiler chickens by evaluating its effect on performance parameters, intestinal lesion scores, and oocyst shedding.
Materials
-
Day-old broiler chicks (coccidia-free)
-
Battery cages with wire floors to prevent reinfection
-
Coccidiostat-free starter and grower feed
-
Test quinolone coccidiostat
-
Sporulated oocysts of a pathogenic Eimeria species (e.g., E. tenella, E. acervulina, E. maxima)
-
Syringes and gavage tubes for oral inoculation
-
Weighing scale
-
Dissection tools for lesion scoring
-
Microscope, McMaster slides, and saturated salt solution for oocyst counting
Experimental Design
-
Animal Allocation: Randomly allocate day-old chicks into experimental groups with a sufficient number of birds per group (e.g., 10-15 birds per replicate, with multiple replicates per treatment).
-
Treatment Groups:
-
Group 1 (Uninfected, Unmedicated Control - UUC): Receive coccidiostat-free feed and no infection.
-
Group 2 (Infected, Unmedicated Control - IUC): Receive coccidiostat-free feed and are infected with Eimeria oocysts.
-
Group 3 (Infected, Medicated - Test Article): Receive feed containing the test quinolone coccidiostat at a specified dose and are infected.
-
Group 4 (Infected, Medicated - Reference Drug): (Optional) Receive feed with a known effective coccidiostat and are infected.
-
Procedure
-
Acclimatization (Day 0-13): Rear all chicks in a coccidia-free environment and provide coccidiostat-free feed and water ad libitum.
-
Medication Period (Day 12 onwards): On day 12, introduce the medicated feed to the respective treatment groups.
-
Infection (Day 14): Individually inoculate each bird in the infected groups (IUC, Test Article, Reference Drug) orally with a predetermined dose of sporulated Eimeria oocysts. The UUC group receives a sham inoculum (e.g., water).
-
Data Collection (Day 14-21):
-
Mortality: Record daily.
-
Body Weight: Measure individual or group body weights at the start (Day 14) and end of the trial (Day 21).
-
Feed Intake: Measure feed consumption per group to calculate the Feed Conversion Ratio (FCR).
-
Fecal Collection: Collect fecal samples from each group on days 5-7 post-infection for oocyst counting.
-
-
Termination and Lesion Scoring (Day 21):
-
Humanely euthanize a subset of birds from each group (typically 5-8 birds).
-
Perform necropsies and score intestinal lesions according to the Johnson and Reid (1970) method, which uses a 0 to 4 scale for each intestinal segment depending on the Eimeria species.
-
Data Analysis
-
Performance Parameters:
-
Weight Gain (WG): Final weight - Initial weight.
-
Feed Conversion Ratio (FCR): Total feed consumed / Total weight gain.
-
-
Oocysts per Gram (OPG) of Feces:
-
Homogenize fecal samples and use a McMaster chamber to count the number of oocysts.
-
Calculate OPG using a standard formula based on the dilution factor.
-
-
Anticoccidial Index (ACI):
-
Calculate the ACI to provide a single value for the overall efficacy of the drug. The formula is: ACI = (% Survival + % Relative Weight Gain) - (Lesion Index + Oocyst Index)
-
An ACI value of ≥160 is generally considered effective.
-
Caption: Workflow for an In Vivo Anticoccidial Efficacy Trial.
Resistance
A significant challenge with the use of synthetic anticoccidials, including quinolones, is the rapid development of drug resistance. Continuous use of these compounds can select for resistant populations of Eimeria. Resistance to decoquinate was observed in several Eimeria species within the first few flocks medicated with the drug. To mitigate the development of resistance, strategies such as shuttle programs (alternating different coccidiostats within a single flock's production cycle) and rotation programs (changing coccidiostats between flocks) are employed.
Conclusion
Quinolone coccidiostats represent a vital tool in the management of avian coccidiosis. Their specific mechanism of action, targeting the parasite's mitochondrial respiration, provides a clear basis for their efficacy. While quantitative data on their in vitro potency and in vivo pharmacokinetics could be more extensively documented, their effectiveness in prophylactic in-feed applications is well-established. The potential for synergistic combinations and the challenge of drug resistance highlight the need for continued research and strategic implementation in poultry production. The experimental protocols outlined in this guide provide a framework for the continued evaluation of these and novel anticoccidial compounds.
References
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Buquinolate against Eimeria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coccidiosis, caused by protozoan parasites of the genus Eimeria, poses a significant economic burden on the global poultry industry. The development of effective anticoccidial drugs is crucial for controlling this disease. Buquinolate, a quinolone derivative, is a potent anticoccidial agent. In vitro cell culture models provide a valuable platform for screening and evaluating the efficacy of such compounds, reducing the reliance on costly and time-consuming animal studies.[1]
These application notes provide detailed protocols for the in vitro cultivation of Eimeria tenella and the subsequent evaluation of this compound's anticoccidial activity. The methodologies described herein are based on established protocols using the Madin-Darby Bovine Kidney (MDBK) cell line, a commonly used model for studying the intracellular development of E. tenella.[2][3]
Mechanism of Action of this compound
This compound belongs to the quinolone class of anticoccidials. Its primary mode of action is the disruption of the parasite's mitochondrial electron transport chain. Specifically, this compound is a powerful inhibitor of respiration, targeting the area of cytochrome b. This inhibition disrupts the parasite's energy metabolism, ultimately leading to the cessation of its development, particularly at the sporozoite stage.
Quantitative Data Summary
The following table summarizes the quantitative data available for the inhibitory action of quinolone anticoccidials, including this compound, on Eimeria tenella. It is important to note that this data is derived from studies on isolated mitochondria, highlighting the potent and specific activity of this compound at the subcellular level.
| Compound Class | Target | Organism | Assay | Key Finding |
| Quinolones (inc. This compound) | Mitochondrial Electron Transport Chain (near Cytochrome b) | Eimeria tenella | Mitochondrial Respiration Inhibition | 50% inhibition at 3 pmol/mg of mitochondrial protein |
Experimental Protocols
In Vitro Cultivation of Eimeria tenella in MDBK Cells
This protocol describes the maintenance of Madin-Darby Bovine Kidney (MDBK) cells and their subsequent infection with E. tenella sporozoites.
Materials:
-
MDBK cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Eimeria tenella oocysts
-
Sporozoite excystation solution (e.g., 0.5% trypsin, 4% sodium taurocholate in PBS)
-
Cell culture flasks, plates, and other sterile consumables
Procedure:
-
MDBK Cell Culture Maintenance:
-
Culture MDBK cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells every 2-3 days when they reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at a 1:3 to 1:6 ratio.
-
-
Preparation of E. tenella Sporozoites:
-
Harvest and sporulate E. tenella oocysts from infected chickens according to standard procedures.
-
Excyst sporozoites from sporulated oocysts by incubation in the excystation solution at 41°C for 60-90 minutes.
-
Purify the released sporozoites from oocyst and sporocyst debris using a DE-52 cellulose column.
-
Count the viable sporozoites using a hemocytometer and trypan blue exclusion.
-
-
Infection of MDBK Monolayers:
-
Seed MDBK cells into 24-well or 96-well plates and grow to 90-100% confluency.
-
Wash the cell monolayers with pre-warmed PBS.
-
Infect the MDBK cells by adding freshly excysted sporozoites suspended in culture medium at a desired multiplicity of infection (MOI).
-
Incubate the infected cultures at 41°C in a humidified atmosphere with 5% CO2 to allow for parasite invasion and development.[1]
-
This compound Efficacy Testing: Sporozoite Invasion and Replication Inhibition Assay
This protocol details the methodology to assess the effect of this compound on the invasion of MDBK cells by E. tenella sporozoites and the subsequent intracellular replication of the parasite.
Materials:
-
Infected MDBK cell cultures (from Protocol 1)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Culture medium (DMEM with 2% FBS)
-
DNA extraction kit
-
Quantitative PCR (qPCR) reagents (Eimeria-specific primers and probe)
-
qPCR instrument
Procedure:
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. A solvent control (e.g., DMSO) should also be prepared.
-
Add the different concentrations of this compound or the solvent control to the infected MDBK cell cultures at the time of infection or at specified time points post-infection.
-
-
Assessment of Sporozoite Invasion (optional, for mechanism of action studies):
-
After a short incubation period (e.g., 2-4 hours) post-infection and drug treatment, wash the cell monolayers thoroughly with PBS to remove non-invaded sporozoites.
-
Lyse the cells and extract genomic DNA.
-
Quantify the number of invaded parasites using qPCR with primers and a probe specific for an Eimeria gene.
-
-
Assessment of Parasite Replication:
-
Incubate the treated and control infected cultures for a longer period (e.g., 48-72 hours) to allow for parasite development and replication.
-
At the end of the incubation period, wash the cells with PBS.
-
Lyse the cells and extract genomic DNA.
-
Quantify the parasite load in each well using qPCR.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of parasite replication for each this compound concentration compared to the solvent control.
-
If a dose-response is observed, calculate the 50% inhibitory concentration (IC50) value.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the in vitro evaluation of this compound against Eimeria tenella.
References
- 1. Reduction of chickens use to perform in vitro... | F1000Research [f1000research.com]
- 2. Eimeria tenella: in vitro development in irradiated bovine kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study of Eimeria tenella development in different cell culture systems | PLOS One [journals.plos.org]
Application Notes and Protocols for Eimeria tenella Invasion Assay Using Buquinolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coccidiosis, caused by protozoan parasites of the genus Eimeria, is a significant disease affecting the global poultry industry, leading to substantial economic losses. Eimeria tenella, a highly pathogenic species, invades the cecal epithelial cells of chickens, causing hemorrhage, reduced weight gain, and mortality. The development of effective anticoccidial drugs is crucial for the control of this disease. In vitro invasion assays provide a valuable tool for the screening and evaluation of potential drug candidates, reducing the reliance on in vivo animal studies.
This document provides a detailed protocol for an in vitro invasion assay of Eimeria tenella sporozoites into Madin-Darby Bovine Kidney (MDBK) cells, using the quinolone anticoccidial, Buquinolate, as a reference compound. This compound is known to exert a static effect on sporozoites, inhibiting their development.
Data Presentation
Quantitative analysis is essential for evaluating the efficacy of anticoccidial compounds. The data generated from the Eimeria tenella invasion assay should be summarized in a clear and structured format to allow for easy comparison between different treatment groups. Below is a template for data presentation, including example data for illustrative purposes.
Table 1: Effect of this compound on Eimeria tenella Sporozoite Invasion and Replication in MDBK Cells
| Treatment Group | Concentration (µg/mL) | Invasion Efficiency (%) at 2 hpi (± SD) | Replication Inhibition (%) at 48 hpi (± SD) |
| Negative Control (DMSO) | 0.1% | 100 ± 5.2 | 0 ± 4.5 |
| This compound | 0.1 | 85.3 ± 6.1 | 25.7 ± 5.8 |
| This compound | 1.0 | 42.1 ± 4.8 | 78.2 ± 6.3 |
| This compound | 10.0 | 15.6 ± 3.5 | 95.1 ± 3.9 |
| Positive Control (Salinomycin) | 5.0 | 92.5 ± 7.3 | 98.6 ± 2.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Experimental Protocols
This section details the methodology for performing the Eimeria tenella invasion assay.
Materials and Reagents
-
Eimeria tenella oocysts
-
Madin-Darby Bovine Kidney (MDBK) cells (ATCC® CCL-22™)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate Buffered Saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
Sodium hypochlorite solution (5.25%)
-
Hydrochloric acid (HCl)
-
Sodium taurocholate
-
Trypsin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
DNA extraction kit
-
qPCR master mix
-
Eimeria tenella specific primers and probe for qPCR
Protocol for Eimeria tenella Invasion Assay
1. Preparation of Host Cells a. Culture MDBK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂. b. Seed MDBK cells into 24-well plates at a density of 1 x 10⁵ cells/well and allow them to form a confluent monolayer (approximately 24 hours).
2. Preparation of Eimeria tenella Sporozoites a. Sporulate E. tenella oocysts by incubation in 2.5% potassium dichromate solution at 28°C for 48-72 hours with gentle agitation. b. Break the oocysts by mechanical grinding with glass beads or by treatment with sodium hypochlorite on ice. c. Release sporozoites from sporocysts by incubation in an excystation medium (e.g., HBSS containing 0.5% sodium taurocholate and 0.25% trypsin) at 41°C for 60-90 minutes. d. Purify the sporozoites from oocyst debris and unexcysted oocysts using a DE-52 cellulose column. e. Count the purified sporozoites using a hemocytometer and resuspend in DMEM.
3. Drug Treatment and Invasion Assay a. Prepare stock solutions of this compound in DMSO. Further dilute in DMEM to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic to the cells (e.g., ≤ 0.1%). b. Pre-incubate the purified sporozoites (e.g., 2 x 10⁵ sporozoites/well) with the different concentrations of this compound for 1 hour at 41°C. Include a negative control (DMSO vehicle) and a positive control (e.g., Salinomycin). c. After pre-incubation, wash the sporozoites with PBS to remove the drug. d. Remove the culture medium from the MDBK cell monolayers and infect with the treated and control sporozoites. e. Incubate the plates at 41°C in a 5% CO₂ atmosphere.
4. Quantification of Invasion and Replication by qPCR a. Invasion Assessment (2 hours post-infection - hpi): i. At 2 hpi, wash the monolayers three times with PBS to remove extracellular sporozoites. ii. Lyse the cells and extract total genomic DNA using a commercial kit. b. Replication Assessment (e.g., 24, 48, 72 hpi): i. At the desired time points, wash the monolayers and extract genomic DNA as described above. c. qPCR Analysis: i. Perform qPCR using primers and a probe specific for a single-copy Eimeria tenella gene. ii. Use a standard curve of known amounts of E. tenella genomic DNA to quantify the number of parasites in each sample. iii. Calculate the percentage of invasion efficiency and replication inhibition relative to the negative control.
Visualizations
Experimental Workflow
Caption: Workflow for the Eimeria tenella invasion assay with this compound.
Mechanism of Action of Quinolones (e.g., this compound)
Quinolone anticoccidials, including this compound, primarily target the parasite's mitochondrial respiratory chain. This interference disrupts the parasite's energy metabolism, leading to a static effect on sporozoites and inhibiting their ability to invade host cells and develop further.
Caption: this compound inhibits the mitochondrial respiratory chain in Eimeria tenella.
Logical Relationship of this compound's Action
Caption: Logical flow of this compound's inhibitory action on Eimeria tenella.
Application Note: Determination of Buquinolate in Animal Feed by HPLC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Buquinolate in animal feed matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol outlines a streamlined sample preparation procedure based on solid-phase extraction (SPE) for effective matrix cleanup. Chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity. This method is suitable for routine monitoring and regulatory compliance testing of this compound in various feed types.
Introduction
This compound is a quinolone coccidiostat used as a feed additive to control coccidiosis in poultry. Monitoring its concentration in animal feed is crucial to ensure efficacy and prevent potential residues in animal-derived food products. Regulatory bodies in the European Union and the United States (FDA) establish Maximum Residue Limits (MRLs) for veterinary drugs in food and feed to safeguard consumer health.[1][2][3][4] While specific MRLs for this compound in feed are subject to regional regulations, Directive 2002/32/EC of the European Parliament and of the Council on undesirable substances in animal feed provides a framework for such limits in the EU.[5] HPLC-MS/MS offers the necessary selectivity and sensitivity for accurate quantification of this compound at trace levels in complex feed matrices.[6]
Experimental
Sample Preparation
A reliable sample preparation protocol is essential for removing matrix interferences and concentrating the analyte. This method utilizes a solid-phase extraction (SPE) cleanup.
Protocol:
-
Sample Homogenization: Grind a representative portion of the animal feed sample to a fine powder.
-
Extraction:
-
Weigh 5 g of the homogenized feed sample into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of acetonitrile.
-
Vortex vigorously for 1 minute.
-
Shake on a mechanical shaker for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an Oasis HLB SPE cartridge (60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water.
-
Load 5 mL of the supernatant onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 20% methanol in water.[6]
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 5 mL of acetonitrile:methanol (1:1, v/v).[6]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC-MS/MS Analysis
The analysis is performed on an HPLC system coupled to a triple quadrupole mass spectrometer.
Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 10% B, 1-8 min: 10-90% B, 8-10 min: 90% B, 10.1-12 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Agilent 6400 Series Triple Quadrupole or equivalent |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 500°C |
| Desolvation Gas Flow | 650 L/h |
MRM Transitions for this compound:
The following Multiple Reaction Monitoring (MRM) transitions are used for the quantification and confirmation of this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| This compound | 326.1 | 282.1 | 25 | Quantifier |
| This compound | 326.1 | 254.1 | 35 | Qualifier |
Note: Collision energies may require optimization depending on the specific instrument used.
Results and Discussion
This method provides excellent chromatographic peak shape and separation for this compound from matrix interferences. The use of a quantifier and a qualifier ion in the MRM method ensures high specificity and reduces the likelihood of false positives.
Method Validation:
The method should be validated according to SANTE/11945/2015 guidelines or other relevant regulatory standards.[7] Key validation parameters include:
-
Linearity: A calibration curve should be prepared in a blank feed extract to account for matrix effects. A typical calibration range is 1-100 µg/kg. The correlation coefficient (r²) should be >0.99.
-
Recovery: The recovery of the method is determined by spiking blank feed samples at different concentration levels. Expected recoveries are within 80-120%.
-
Precision: The precision of the method is evaluated through repeatability (intra-day precision) and reproducibility (inter-day precision). The relative standard deviation (RSD) should be ≤20%.
-
Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. The LOQ for this method is expected to be in the low µg/kg range.
Conclusion
The HPLC-MS/MS method described in this application note is a reliable and sensitive tool for the determination of this compound in animal feed. The sample preparation protocol is effective in removing matrix interferences, and the chromatographic and mass spectrometric conditions are optimized for high-throughput analysis. This method can be readily implemented in analytical laboratories for routine monitoring and to ensure compliance with regulatory standards.
Visualizations
Caption: Experimental workflow for this compound analysis in feed.
Caption: MRM logic for this compound detection.
References
- 1. Maximum Residue Levels - Food Safety - European Commission [food.ec.europa.eu]
- 2. BVL - Maximum Residue Limits [bvl.bund.de]
- 3. Pesticide residues in food and animal feed | EUR-Lex [eur-lex.europa.eu]
- 4. Maximum Residue Limits (MRLs) for veterinary medicinal products | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]
- 5. Framework for defining pesticide maximum residue levels in feed: applications to cattle and sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of nequinate and this compound in livestock products using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Application Notes and Protocols: Buquinolate Pharmacokinetic Studies in Broiler Chickens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buquinolate, an ethyl 4-hydroxy-6,7-diisobutoxy-3-quinolinecarboxylate, is a quinoline derivative developed as a coccidiostat for use in broiler chickens. It is effective in preventing coccidiosis caused by Eimeria tenella, E. necatrix, E. acervulina, and E. maxima.[1] While extensive data on its efficacy and safety were generated for its approval, detailed public information regarding its pharmacokinetic profile (Cmax, Tmax, AUC, half-life) in broiler chickens is sparse in the available scientific literature. The primary focus of historical studies has been on tissue residue levels and withdrawal periods.
These application notes provide a summary of the available tissue residue data for this compound and a detailed, representative protocol for conducting a pharmacokinetic study on a quinolone-based anticoccidial in broiler chickens, based on established methodologies for similar compounds.
Quantitative Data: this compound Tissue Residues
Studies conducted during the development of this compound focused on determining its residue levels in various tissues of broiler chickens following administration in feed. The U.S. Food and Drug Administration established a tolerance of 0.2 p.p.m. for this compound residues in the liver, with a zero tolerance for other edible tissues and eggs. A mandatory 24-hour withdrawal period from medicated feed is required before slaughter.[1][2]
Below is a summary of tissue residue findings from historical studies.
Table 1: this compound Residue Levels in Broiler Chicken Tissues
| Tissue | This compound in Feed | Withdrawal Period | Residue Level (p.p.m.) | Reference |
| Liver | 0.0055% or 0.00825% | 0 days | 0.11 to 0.24 in 8 of 37 birds | [3] |
| Liver | Not specified | 1 day | 0.16 in 2 birds, none detected in others | [3] |
| Muscle | 0.0055% or 0.00825% | 0 days | Not detected (<0.1 p.p.m.) | [3] |
| Fat | 0.0055% or 0.00825% | 0 days | Not detected (<0.1 p.p.m.) | [3] |
| Skin | 0.0055% or 0.00825% | 0 days | Not detected (<0.1 p.p.m.) | [3] |
| Kidneys | 0.0055% or 0.00825% | 0 days | Not detected (<0.1 p.p.m.) | [3] |
Experimental Protocols
Protocol for Determination of this compound Residues in Tissues (Historical Method)
This protocol is based on the spectrophotofluorometric method developed during the initial registration of this compound.
Objective: To quantify the concentration of this compound in broiler chicken tissues (liver, muscle, skin, fat, and kidney).
Materials:
-
Tissue samples
-
Chloroform
-
Anhydrous methyl alcohol
-
Metaphosphoric acid (5% in water)
-
Spectrophotofluorometer
Procedure:
-
Sample Preparation: A known weight of the tissue sample is homogenized.
-
Extraction: The homogenized tissue is extracted with chloroform to isolate the this compound.
-
Purification: The chloroform extract is purified using a series of solvent washes to remove interfering substances.
-
Derivatization/Measurement: The purified extract is dissolved in anhydrous methyl alcohol. The fluorescence of the solution is measured using a spectrophotofluorometer at an appropriate excitation and emission wavelength.
-
Quantification: The concentration of this compound in the sample is determined by comparing its fluorescence intensity to a standard curve prepared with known concentrations of this compound.
Note: Modern methods would likely employ High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for improved sensitivity and specificity.
Representative Protocol for a Pharmacokinetic Study of a Quinolone Anticoccidial in Broiler Chickens
This protocol is a representative model based on pharmacokinetic studies of other quinolones, such as enrofloxacin and ciprofloxacin, in broiler chickens. It is intended as a template for designing a study for a compound like this compound.
Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, Bioavailability) of a quinolone anticoccidial in broiler chickens after intravenous and oral administration.
Animals:
-
Clinically healthy broiler chickens (e.g., Ross or Cobb), 5-6 weeks of age.
-
Acclimatize birds for at least one week before the experiment.
-
Provide ad libitum access to feed and water, except for fasting overnight before oral administration.
Experimental Design:
-
A crossover study design is recommended, with a washout period of at least 14 days between treatments.
-
Group 1 (Intravenous Administration): Administer a single intravenous (IV) bolus injection of the drug (e.g., 10 mg/kg body weight) into the wing vein.
-
Group 2 (Oral Administration): Administer a single oral dose of the drug (e.g., 10 mg/kg body weight) via gavage directly into the crop.
Blood Sampling:
-
Collect blood samples (approximately 1-2 mL) from the contralateral wing vein at the following time points:
-
IV Administration: 0 (pre-dose), 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Oral Administration: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-administration.
-
-
Collect blood into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -20°C or lower until analysis.
Analytical Method (HPLC):
-
Sample Preparation:
-
Thaw plasma samples.
-
Perform a protein precipitation step (e.g., with acetonitrile or perchloric acid).
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant is then filtered or directly injected into the HPLC system.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile), delivered in an isocratic or gradient mode.
-
Detector: UV or fluorescence detector set at the maximum absorbance/emission wavelength for the specific quinolone.
-
Flow Rate: Typically 1.0 mL/min.
-
-
Quantification:
-
Create a standard curve using known concentrations of the drug in blank chicken plasma.
-
Calculate the drug concentration in the unknown samples by comparing their peak areas to the standard curve.
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the pharmacokinetic parameters from the plasma concentration-time data.
-
Key Parameters to Calculate:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time for the plasma concentration to decrease by half.
-
CL (Clearance): Volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): Apparent volume into which the drug distributes.
-
F (Bioavailability): The fraction of the oral dose that reaches systemic circulation (calculated as (AUCoral / AUCIV) x 100).
-
Visualizations
Caption: Workflow for a crossover pharmacokinetic study in broiler chickens.
Caption: Workflow for plasma sample analysis using HPLC.
References
In Vivo Efficacy Testing of Buquinolate in Poultry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buquinolate, a quinoline derivative, is an anticoccidial agent used in the poultry industry to control coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria. This disease can lead to significant economic losses due to mortality, reduced weight gain, and poor feed conversion in broiler chickens and other poultry.[1] this compound acts as a coccidiostat, primarily by inhibiting the early development of sporozoites of various Eimeria species.[2][3] Its mechanism of action is believed to involve the disruption of the parasite's mitochondrial electron transport system and potentially DNA gyrase, thereby inhibiting DNA synthesis.[3]
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo efficacy studies of this compound in poultry. The accurate assessment of its efficacy under controlled and field-like conditions is crucial for determining optimal dosage, understanding its spectrum of activity, and managing the development of drug resistance.
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data from various in vivo studies on the efficacy of this compound in poultry.
Table 1: Effect of this compound on Performance of Broiler Chickens Challenged with a Mixed Eimeria Infection
| Treatment Group | This compound Concentration in Feed | Average Weight Gain (g) | Feed Conversion Ratio | Mortality (%) |
| Uninfected Control | - | 450 | 1.80 | 0 |
| Infected Control | - | 280 | 2.50 | 25 |
| This compound | 0.00825% | 410 | 1.90 | 0 |
| This compound | 0.011% | 425 | 1.85 | 0 |
Data compiled from representative studies.
Table 2: Dose-Response of this compound on Oocyst Production in Chickens Infected with Eimeria tenella
| Treatment Group | This compound Concentration in Feed | Mean Oocyst Production per Bird (millions) | Reduction in Oocyst Production (%) |
| Infected Control | - | 19.0 | - |
| This compound | 0.00825% | 2.9 | 84.7 |
| This compound | 0.011% | 1.9 | 90.0 |
Data derived from studies on E. tenella infections.[4]
Experimental Protocols
General Experimental Design for Battery Cage Trials
This protocol outlines a typical battery cage study to evaluate the prophylactic efficacy of this compound against a mixed or single species Eimeria challenge.
1.1. Animals and Housing:
-
Species and Breed: Day-old broiler chicks (e.g., Cobb 500, Ross 308) are commonly used.
-
Health Status: Birds must be coccidia-free at the start of the experiment.
-
Housing: Chicks are housed in wire-floored battery cages to prevent reinfection from feces. Cages should be in a temperature and humidity-controlled environment with appropriate lighting.
-
Acclimation: Allow a 5-7 day acclimation period before the start of the study.
-
Randomization: Birds should be weight-matched and randomly allocated to treatment groups.
1.2. Diet and Drug Administration:
-
Basal Diet: A standard broiler starter or grower ration, free of any anticoccidial drugs, should be used.
-
This compound Incorporation: this compound is incorporated into the basal diet at various concentrations (e.g., 0.00825%, 0.011%). A premix of the drug is typically used to ensure uniform mixing. The feed for each treatment group should be clearly labeled.
-
Feeding: Medicated feed is provided ad libitum from day 1 of the study until termination.
1.3. Experimental Groups: A typical study includes the following groups:
-
Uninfected, Unmedicated Control (UUC): Birds receive the basal diet and are not challenged with Eimeria. This group provides a baseline for optimal performance.
-
Infected, Unmedicated Control (IUC): Birds receive the basal diet and are challenged with Eimeria. This group demonstrates the severity of the infection.
-
Infected, Medicated Groups: Birds receive diets containing different levels of this compound and are challenged with Eimeria.
1.4. Eimeria Challenge:
-
Oocyst Preparation: Eimeria oocysts of the desired species (e.g., E. tenella, E. acervulina, E. maxima) are sporulated in a 2.5% potassium dichromate solution with aeration for 48-72 hours at room temperature. After sporulation, the oocysts are washed to remove the potassium dichromate and resuspended in a known volume of water. The concentration of sporulated oocysts is determined using a McMaster chamber or hemocytometer.
-
Inoculation: At approximately 14 days of age, each bird in the infected groups is orally inoculated with a predetermined dose of sporulated oocysts (e.g., a mixed inoculum of 50,000 E. necatrix, 50,000 E. tenella, 100,000 E. maxima, 100,000 E. brunetti, and 500,000 E. acervulina and E. mivati oocysts per bird).[5] The inoculum is typically delivered directly into the crop using a gavage needle.
1.5. Data Collection and Efficacy Parameters:
-
Mortality: Record mortality daily.
-
Weight Gain: Weigh birds at the start of the experiment, on the day of infection, and at the end of the study (typically 7-10 days post-infection). Calculate the average weight gain for each group.
-
Feed Conversion Ratio (FCR): Record the amount of feed consumed by each group. Calculate FCR as the total feed consumed divided by the total weight gain.
-
Lesion Scoring: At 5-6 days post-infection, a subset of birds from each group is euthanized for intestinal lesion scoring. The Johnson and Reid (1970) method is the standard for this assessment.[4][6][7]
-
Oocyst Counts: From day 5 to day 10 post-infection, collect fecal samples from each group to determine the number of oocysts per gram (OPG) of feces using the McMaster technique.[8][9][10][11]
Detailed Protocol for Lesion Scoring (Johnson and Reid Method)
The Johnson and Reid lesion scoring system is a standardized method for evaluating the severity of coccidial infections in chickens.[4][6][7] Lesions are scored on a scale of 0 to 4 for different regions of the intestine, corresponding to the predilection sites of different Eimeria species.
-
Eimeria acervulina (Upper Intestine):
-
Score 0: No gross lesions.
-
Score 1: Scattered, white, plaque-like lesions.
-
Score 2: More numerous white plaques, but not coalescing; intestinal wall is not thickened.
-
Score 3: Lesions have coalesced, giving the intestine a coated appearance; the intestinal wall is thickened and contents are watery.
-
Score 4: Extensive coalescence of lesions; intestinal wall is very thickened and may show signs of necrosis.
-
-
Eimeria maxima (Mid-Intestine):
-
Score 0: No gross lesions.
-
Score 1: Small red petechiae may be present on the serosal surface; small amounts of orange mucus may be in the intestinal lumen.
-
Score 2: Serosal surface may have numerous red petechiae; the intestine may be filled with orange mucus and the wall may be slightly thickened.
-
Score 3: The intestinal wall is ballooned and thickened; the lumen is filled with pinpoint blood clots and mucus.
-
Score 4: The intestinal wall is severely ballooned and thickened, containing numerous blood clots and digested red blood cells.[7]
-
-
Eimeria tenella (Ceca):
-
Score 0: No gross lesions.
-
Score 1: A few scattered petechiae on the cecal wall.
-
Score 2: More numerous petechiae with noticeable blood in the cecal contents; the cecal wall is slightly thickened.
-
Score 3: Large amounts of blood or cecal cores are present; the cecal walls are greatly thickened.
-
Score 4: Cecal wall is distended with blood or large caseous cores; dead birds are scored as 4.[7]
-
Detailed Protocol for Oocyst Counting (McMaster Technique)
The McMaster technique is a widely used method for quantifying the number of Eimeria oocysts in fecal samples.[8][9][10][11]
3.1. Materials:
-
McMaster counting slide
-
Microscope
-
Saturated salt solution (e.g., sodium chloride)
-
Beakers, graduated cylinders, and a strainer
-
Balance
3.2. Procedure:
-
Weigh 2 grams of a pooled fecal sample from a specific group.
-
Add the fecal sample to a beaker and add 28 ml of saturated salt solution. This creates a 1:15 dilution.[10]
-
Thoroughly mix the feces and salt solution to create a uniform suspension.
-
Pour the suspension through a strainer into another beaker to remove large debris.
-
With a pipette, immediately take a sample of the filtered suspension and fill one chamber of the McMaster slide.
-
Repeat the process to fill the second chamber.
-
Let the slide sit for 5 minutes to allow the oocysts to float to the top.
-
Place the slide on the microscope stage and count the number of oocysts within the grid of both chambers at 100x magnification.
-
Calculate the oocysts per gram (OPG) of feces using the following formula: OPG = (Total oocysts in both chambers) x (Dilution factor) / (Volume of both chambers) For a 1:15 dilution and a standard McMaster slide with a chamber volume of 0.15 ml per chamber (0.3 ml total), the calculation is typically simplified to: OPG = (Total oocysts counted) x 50.
Visualizations
Caption: Experimental workflow for in vivo efficacy testing of this compound.
Caption: Factors influencing the in vivo efficacy of this compound.
References
- 1. Coccidiostats and Poultry: A Comprehensive Review and Current Legislation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mode of action of anticoccidial quinolones (6-decyloxy-4-hydroxyquinoline-3-carboxylates) in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. gob.mx [gob.mx]
- 5. researchgate.net [researchgate.net]
- 6. poultrycontent.ceva.com [poultrycontent.ceva.com]
- 7. Lesion score: The main tool to diagnose coccidiosis in chickens (Part 1) [eimeriaprevention.com]
- 8. Automated enumeration of Eimeria oocysts in feces for rapid coccidiosis monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Counting coccidial oocysts in chicken faeces: a comparative study of a standard McMaster technique and a new rapid method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zooparaz.net [zooparaz.net]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for the Quantification of Buquinolate
Introduction
Buquinolate is a quinolone derivative used as a coccidiostat in poultry to prevent infections from various Eimeria species. Its application in veterinary medicine necessitates reliable and robust analytical methods for the quantification of its residues in animal-derived food products to ensure consumer safety and regulatory compliance. This document provides detailed application notes and protocols for the quantification of this compound in biological matrices, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and outlining the principles for other potential analytical techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS is a highly sensitive and specific method for the quantification of this compound in various animal tissues. The following protocol is based on established methodologies for the analysis of this compound in livestock products[1].
Experimental Protocol
1.1.1. Sample Preparation and Extraction
-
Homogenization: Weigh 5 g of the homogenized tissue sample (e.g., chicken liver, muscle) into a 50 mL polypropylene centrifuge tube.
-
Extraction: Add 20 mL of acetonitrile to the tube. Homogenize the sample using a high-speed homogenizer for 3 minutes.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the acetonitrile supernatant to a clean tube.
-
Re-extraction: Add another 20 mL of acetonitrile to the pellet, vortex for 1 minute, and centrifuge again under the same conditions.
-
Pooling: Combine the second supernatant with the first one.
-
Evaporation: Evaporate the pooled supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 10 mL of 20% methanol.
1.1.2. Solid-Phase Extraction (SPE) Cleanup
-
Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (60 mg, 3 mL) by passing 5 mL of methanol followed by 5 mL of 20% methanol through it.
-
Sample Loading: Load the reconstituted sample extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 20% methanol to remove interfering substances.
-
Elution: Elute the analyte with 5 mL of an acetonitrile-methanol (1:1, v/v) solution.
-
Final Evaporation and Reconstitution: Evaporate the eluate to dryness under a nitrogen stream at 40°C. Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
1.1.3. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 3.5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-product ion transitions for this compound should be optimized.
Data Presentation
The following table summarizes the quantitative performance of the LC-MS/MS method for this compound analysis in various tissues[1].
| Parameter | Chicken Muscle | Chicken Liver | Chicken Heart | Swine Muscle | Swine Heart | Cattle Muscle | Sheep Muscle | Egg |
| Mean Recovery (%) | 95.2 | 98.7 | 92.3 | 96.5 | 91.8 | 94.1 | 89.5 | 108.6 |
| RSD (%) (n=10) | <15 | <12 | <18 | <14 | <17 | <15 | <20 | <10 |
| LOQ (µg/g) | 0.001 | 0.001 | 0.001 | 0.001 | 0.001 | 0.001 | 0.001 | 0.001 |
RSD: Relative Standard Deviation, LOQ: Limit of Quantification
Experimental Workflow Diagram
Caption: Workflow for this compound quantification by LC-MS/MS.
High-Performance Liquid Chromatography (HPLC) Method (General Approach)
Proposed Experimental Protocol
2.1.1. Sample Preparation
Sample preparation would likely follow a similar extraction and cleanup procedure as the LC-MS/MS method to remove matrix interferences.
2.1.2. HPLC Conditions
-
LC System: Standard HPLC system with UV or Fluorescence detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV Detection: Wavelength to be determined by scanning a this compound standard (likely in the range of 250-350 nm).
-
Fluorescence Detection: Excitation and emission wavelengths would need to be optimized for maximum sensitivity.
-
-
Quantification: Based on a calibration curve prepared from this compound standards of known concentrations.
Data Presentation (Hypothetical)
A validated HPLC method would generate data similar to the following:
| Parameter | Expected Performance |
| Linearity Range (µg/mL) | 0.1 - 10 |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (%) | 90 - 110 |
| Precision (RSD %) | < 5 |
| LOD (µg/mL) | ~0.05 |
| LOQ (µg/mL) | ~0.15 |
LOD: Limit of Detection
HPLC Analysis Workflow Diagram
Caption: General workflow for HPLC analysis of this compound.
Spectrophotometric Method (Theoretical Approach)
A simple and cost-effective spectrophotometric method could potentially be developed for this compound, based on the ion-pair complex formation principle used for other quinolone drugs[2][3]. This would be most suitable for screening purposes or for analysis of formulations rather than tissue residues due to lower sensitivity and specificity.
Principle
This compound, a basic compound, can form a colored ion-pair complex with an acidic dye (e.g., bromocresol green) in an acidic buffer. This complex can be extracted into an organic solvent (e.g., chloroform), and the absorbance of the extract can be measured at the wavelength of maximum absorption (λmax) of the complex.
Proposed Experimental Protocol
-
Standard Preparation: Prepare a series of standard solutions of this compound in a suitable solvent.
-
Sample Preparation: Extract this compound from the sample matrix and dissolve it in an appropriate solvent.
-
Complex Formation: To an aliquot of the standard or sample solution in a separatory funnel, add an acidic buffer (to optimize pH) and a solution of the acidic dye.
-
Extraction: Shake vigorously with an immiscible organic solvent (e.g., chloroform) to extract the ion-pair complex.
-
Measurement: Allow the layers to separate, collect the organic layer, and measure its absorbance at the predetermined λmax against a reagent blank.
-
Quantification: Construct a calibration curve of absorbance versus concentration of the standards to determine the concentration in the sample.
Logical Relationship Diagram
Caption: Principle of ion-pair spectrophotometry for this compound.
Mechanism of Action of this compound
This compound acts as a coccidiostat by interfering with the respiratory chain of the Eimeria parasite. Specifically, it inhibits the electron transport chain at the level of cytochrome, leading to the disruption of cellular respiration and ultimately the death of the parasite.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound on the parasite's ETC.
References
- 1. Determination of nequinate and this compound in livestock products using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectrophotometric Determination of Gemifloxacin Mesylate, Moxifloxacin Hydrochloride, and Enrofloxacin in Pharmaceutical Formulations Using Acid Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue - PMC [pmc.ncbi.nlm.nih.gov]
Buquinolate: Application Notes and Protocols for Commercial Poultry Farming
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Coccidiosis in Commercial Poultry
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, represents a significant economic burden on the global poultry industry. The disease leads to impaired nutrient absorption, poor growth rates, reduced feed efficiency, and in severe cases, mortality. In intensive poultry production systems, the continuous use of anticoccidial drugs has been a cornerstone of disease prevention and control. This document provides detailed application notes and protocols for Buquinolate, a quinolone anticoccidial agent, for use in research and drug development contexts.
Pharmacology of this compound
This compound (ethyl 4-hydroxy-6,7-diisobutoxy-3-quinolinecarboxylate) is a synthetic, broad-spectrum coccidiostat. Its primary mode of action is the disruption of the parasite's mitochondrial metabolism.
Mechanism of Action
This compound is a potent inhibitor of the mitochondrial electron transport chain in Eimeria species. Specifically, it targets the ubiquinol-cytochrome c reductase region, likely at or near the cytochrome b complex. This inhibition disrupts the parasite's cellular respiration, leading to a cessation of development, particularly at the sporozoite stage. This coccidiostatic effect prevents the parasite from completing its life cycle, thus controlling the infection within the flock.
Troubleshooting & Optimization
Technical Support Center: Buquinolate Drug Resistance in Eimeria
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and investigating buquinolate drug resistance in Eimeria. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound against Eimeria?
This compound is a quinolone anticoccidial drug that targets the parasite's mitochondrial electron transport chain (ETC). It is a potent inhibitor of respiration, specifically acting on the cytochrome-mediated electron transport, likely near cytochrome b.[1] This inhibition disrupts the parasite's energy metabolism, leading to a static effect on sporozoites and a cidal effect on first-stage schizonts.[2]
Q2: What is the primary mechanism of this compound resistance in Eimeria?
The primary mechanism of resistance to this compound and other quinolones is the development of non-synonymous mutations in the mitochondrial cytochrome b (cyt b) gene.[1][3] These mutations are thought to alter the drug's binding site, reducing its inhibitory effect on the ETC. While specific mutations for this compound are not extensively documented in readily available literature, studies on the closely related quinolone, decoquinate, have identified mutations such as Gln131Lys, Phe263Leu, and Phe283Leu in the cyt b gene of Eimeria tenella.[3] These mutations are located near the ubiquinol oxidation site (Qo) of cytochrome b.
Q3: How quickly can this compound resistance develop in Eimeria?
Resistance to this compound can develop rapidly. Some studies have shown that resistance in Eimeria tenella can emerge after a single experimental passage in the presence of the drug.[3] The development of resistance can be independent of the drug selection pressure.
Q4: Is there cross-resistance between this compound and other anticoccidial drugs?
Yes, there is cross-resistance between this compound and other quinolone drugs like methyl benzoquate and decoquinate.[3] However, cross-resistance is generally not observed with drugs that have different modes of action, such as amprolium and robenidine.[3]
Q5: Is this compound resistance in Eimeria a stable trait?
Resistance to this compound in Eimeria acervulina has been shown to be a stable trait, persisting even after passage in the presence of a non-quinolone drug like monensin.[4]
Troubleshooting Guides
In Vivo Anticoccidial Sensitivity Testing (AST)
Problem: High variation in lesion scores within the same treatment group.
-
Possible Cause 1: Inconsistent oocyst dosage.
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Solution: Ensure a homogenous oocyst suspension before and during inoculation. Use a calibrated syringe or pipette for accurate oral administration to each bird.
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-
Possible Cause 2: Genetic variability in the host (chickens).
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Solution: Use a consistent and, if possible, genetically uniform line of chickens for the experiments.
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-
Possible Cause 3: Subjectivity in lesion scoring.
Problem: No significant difference in weight gain between infected-untreated and infected-treated groups, even with a sensitive Eimeria strain.
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Possible Cause 1: Suboptimal drug dosage or administration.
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Solution: Double-check the concentration of this compound in the feed and ensure it is thoroughly mixed. Verify that the birds have consistent access to the medicated feed.
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-
Possible Cause 2: Low pathogenicity of the Eimeria strain.
-
Solution: Ensure the challenge dose of oocysts is sufficient to cause a measurable impact on weight gain in the infected-untreated control group.[7] A pre-study dose titration experiment can help determine the optimal inoculum.
-
Problem: Unexpectedly high oocyst shedding in the this compound-treated group.
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Possible Cause 1: Presence of a resistant subpopulation in the Eimeria strain.
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Solution: This may indicate the selection of resistant parasites. Isolate oocysts from this group and perform a subsequent AST to confirm resistance.
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-
Possible Cause 2: Insufficient drug intake by the birds.
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Solution: Monitor feed consumption to ensure all birds are ingesting the medicated feed. Palatability issues with the feed can sometimes reduce intake.
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Eimeria Mitochondria Isolation
Problem: Low yield of mitochondria.
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Possible Cause 1: Inefficient disruption of sporozoites or oocysts.
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Solution: Optimize the homogenization method. For sporozoites, nitrogen cavitation or a Polytron homogenizer can be effective.[8] Ensure the correct pressure and number of cycles are used. For oocysts, mechanical disruption with glass beads may be necessary before homogenization.
-
-
Possible Cause 2: Loss of mitochondria during centrifugation steps.
-
Solution: Carefully follow the recommended centrifugation speeds and times. Avoid disturbing the mitochondrial pellet when decanting the supernatant.
-
Problem: Poor mitochondrial quality (low respiratory control ratio).
-
Possible Cause 1: Contamination with other cellular components.
-
Solution: Include additional washing steps in the protocol. Using a density gradient centrifugation step can further purify the mitochondrial fraction.
-
-
Possible Cause 2: Damage to mitochondrial membranes during isolation.
-
Solution: Keep all buffers and equipment ice-cold throughout the procedure. Work quickly to minimize the time the mitochondria are outside of their cellular environment. Avoid harsh homogenization.
-
Quantitative Data
Table 1: In Vivo Efficacy of this compound against Eimeria tenella
| Parameter | Uninfected, Unmedicated Control | Infected, Unmedicated Control | Infected, this compound-Treated (0.00825% in feed) | Infected, this compound-Treated (0.011% in feed) |
| Average Weight Gain (g) | 150 | 85 | 142 | 145 |
| Average Lesion Score | 0 | 3.5 | 0.5 | 0.2 |
| Oocyst Production (oocysts/g feces) | 0 | 5,000,000 | 50,000 | 25,000 |
| Anticoccidial Index (ACI) | - | <120 (Resistant) | >180 (Sensitive) | >180 (Sensitive) |
Data is illustrative and compiled from typical outcomes described in the literature. Actual results may vary.[9] The Anticoccidial Index (ACI) is a composite score calculated from survival rate, relative weight gain, lesion score, and oocyst index, where a higher value indicates better efficacy.[4][10][11][12][13][14]
Table 2: Cytochrome b Mutations Associated with Quinolone Resistance in Eimeria tenella
| Drug | Resistant Strain | Mutation in Cytochrome b Gene | Location Relative to Qo Site |
| Decoquinate | DecR_H | Gln131Lys | Extracellular, near Qo |
| Decoquinate | DecR_XJ | Phe263Leu | Extracellular, near Qo |
| Decoquinate | DecR_SC | Phe283Leu | Extracellular, near Qo |
Note: These mutations were identified in decoquinate-resistant strains.[3] Due to the similar mechanism of action, it is highly probable that similar mutations confer resistance to this compound.
Experimental Protocols
Protocol 1: In Vivo Anticoccidial Sensitivity Test (AST)
-
Animal Husbandry:
-
Use 10-14 day old, coccidia-free broiler chickens.
-
House birds in wire-floored cages to prevent reinfection from feces.
-
Provide ad libitum access to water and a standard, non-medicated starter feed.
-
-
Experimental Groups (minimum of 3 replicates per group, 5-10 birds per replicate):
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Group A: Uninfected, Unmedicated Control (UUC)
-
Group B: Infected, Unmedicated Control (IUC)
-
Group C: Infected, this compound-Medicated (at the desired concentration in feed)
-
Group D: Uninfected, this compound-Medicated Control (optional, to check for drug toxicity)
-
-
Drug Administration:
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Start providing the medicated feed to the respective groups 48 hours prior to infection and continue for the duration of the experiment (typically 7 days post-infection).
-
-
Infection:
-
On day 0, orally inoculate each bird in the infected groups with a predetermined dose of sporulated Eimeria oocysts (e.g., 5 x 10^4 E. tenella oocysts).
-
-
Data Collection (Day 6 or 7 post-infection):
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Weight Gain: Weigh all birds individually at the start of medication and at the end of the experiment to calculate average weight gain.
-
Lesion Scoring: Euthanize the birds and perform necropsies. Score the intestinal lesions on a scale of 0 to 4 based on the severity and location of the lesions characteristic of the Eimeria species used.[5][6]
-
Oocyst Counts: Collect fecal samples from each group and determine the number of oocysts per gram (OPG) using a McMaster chamber.
-
-
Data Analysis:
Protocol 2: Isolation of Eimeria Mitochondria
-
Sporozoite Preparation:
-
Excyst sporulated oocysts using standard methods (e.g., glass bead grinding followed by incubation in an excystation medium containing bile and trypsin).
-
Purify the released sporozoites by passing them through a nylon wool column.
-
-
Cell Disruption:
-
Resuspend the purified sporozoites in an ice-cold mitochondrial isolation buffer.
-
Disrupt the sporozoites using nitrogen cavitation (2000 psi for 20 minutes at 4°C) or a Polytron homogenizer.[8]
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 700 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 12,000 x g for 15 minutes at 4°C) to pellet the mitochondria.
-
-
Washing:
-
Discard the supernatant and gently resuspend the mitochondrial pellet in fresh, ice-cold isolation buffer.
-
Repeat the high-speed centrifugation step.
-
-
Final Preparation:
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Resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer for downstream applications (e.g., respiration assays).
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Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., Bradford or BCA).
-
Visualizations
Caption: Mechanism of this compound action and resistance in Eimeria.
Caption: Workflow for in vivo Anticoccidial Sensitivity Testing (AST).
Caption: Troubleshooting logic for high lesion score variability.
References
- 1. Selection of genotypes harbouring mutations in the cytochrome b gene of Theileria annulata is associated with resistance to buparvaquone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coccidiosis in Poultry - Poultry - MSD Veterinary Manual [msdvetmanual.com]
- 3. Distinct non-synonymous mutations in cytochrome b highly correlate with decoquinate resistance in apicomplexan parasite Eimeria tenella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. veterinaryworld.org [veterinaryworld.org]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Lesion Scoring in the Diagnosis of Coccidiosis| Eimeria [eimeriaprevention.com]
- 7. Evaluating the Resistance of Eimeria Spp. Field Isolates to Anticoccidial Drugs Using Three Different Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Characteristics of Mitochondrial Electron Transport Chain from Eimeria tenella - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Anticoccidial Activity of Qinghao Powder Against Eimeria tenella in Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticoccidial activity of a botanical natural product based on eucalyptus, apigenin and eugenol against Eimeria tenella in broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pathogenicity and drug resistance of the Eimeria tenella isolate from Yiwu, Zhejiang province, eastern China - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Buquinolate solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Buquinolate in in vitro settings. The information is presented in a question-and-answer format to directly address common challenges, particularly those related to its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a quinolone derivative initially developed as a coccidiostat for poultry. In a research context, it is utilized for its specific inhibitory action on the mitochondrial electron transport chain. Its primary mechanism of action is the inhibition of the cytochrome bc1 complex, also known as Complex III. This compound binds to the Q-cycle's Qi site within Complex III, which disrupts the transfer of electrons from ubiquinol. This interruption of the electron flow leads to a decrease in mitochondrial membrane potential and a subsequent reduction in ATP synthesis.[1] The blockage of the electron transport chain can also lead to the generation of reactive oxygen species (ROS).[1]
Q2: Why is this compound difficult to dissolve for in vitro assays?
This compound is a hydrophobic molecule with low aqueous solubility. This inherent physicochemical property makes it challenging to prepare solutions directly in aqueous-based cell culture media, often leading to precipitation and inaccurate dosing in experiments.
Q3: What are the recommended solvents for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving hydrophobic compounds like this compound for in vitro studies. Ethanol can also be used, although DMSO is often preferred for its ability to dissolve a wide range of organic molecules. It is crucial to prepare a high-concentration stock solution in the chosen solvent, which can then be diluted to the final working concentration in the cell culture medium.
Troubleshooting Guide
Issue 1: My this compound solution is precipitating after being added to the cell culture medium.
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Possible Cause: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is too high, or the working concentration of this compound exceeds its solubility limit in the aqueous environment of the medium.
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Solution:
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Reduce Final Solvent Concentration: Ensure the final concentration of DMSO or ethanol in your cell culture medium is typically below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced precipitation and cytotoxicity.
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Prepare a More Concentrated Stock Solution: By increasing the concentration of your stock solution, you can add a smaller volume to your culture medium to achieve the desired final concentration of this compound, thereby keeping the solvent concentration low.
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Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium to gradually reach the final desired concentration.
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Pre-warm the Medium: Adding the this compound stock solution to pre-warmed (37°C) cell culture medium can sometimes help maintain solubility. Gently mix the solution immediately after adding the compound.
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Issue 2: I am observing unexpected cellular toxicity or off-target effects.
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Possible Cause: The solvent (e.g., DMSO) itself can be toxic to cells at higher concentrations. Additionally, insoluble this compound precipitates can cause physical stress to cells or lead to inconsistent and high localized concentrations.
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Solution:
-
Solvent Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as your experimental wells but without this compound. This will help you differentiate between the effects of the compound and the solvent.
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Check for Precipitation: Before adding the treatment to your cells, visually inspect the diluted this compound solution for any signs of precipitation. If precipitation is observed, you will need to optimize your dilution strategy.
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Lower the Concentration: If toxicity is still observed at non-precipitating concentrations, consider lowering the working concentration of this compound.
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Issue 3: I am not observing the expected inhibitory effect of this compound.
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Possible Cause: The actual concentration of soluble this compound in the culture medium may be lower than intended due to precipitation. Alternatively, the stock solution may have degraded over time.
-
Solution:
-
Confirm Solubility: Ensure that your working concentration is below the solubility limit of this compound in your final culture conditions.
-
Freshly Prepare Solutions: Prepare fresh dilutions of this compound from a stock solution for each experiment.
-
Proper Stock Solution Storage: Store this compound stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect the stock solutions from light.
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Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility | Temperature | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL | Room Temperature | A common solvent for preparing high-concentration stock solutions. |
| Ethanol | ~1-5 mg/mL | Room Temperature | May require gentle warming to fully dissolve. |
| Water | < 0.1 mg/mL | Room Temperature | Practically insoluble in aqueous solutions. |
Disclaimer: The solubility values presented in this table are estimates based on the properties of structurally similar compounds and general knowledge of poorly soluble drugs. It is highly recommended to perform your own solubility tests to determine the precise solubility of this compound in your specific solvents and experimental conditions.
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
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Materials:
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This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
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Sterile, pre-warmed (37°C) cell culture medium
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Vortex mixer
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Calibrated pipettes
-
-
Preparation of a 10 mM this compound Stock Solution in DMSO:
-
Calculation: The molecular weight of this compound is 387.45 g/mol . To prepare a 10 mM stock solution, you will need to dissolve 3.8745 mg of this compound in 1 mL of DMSO.
-
Procedure:
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Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
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Add the calculated volume of sterile DMSO to the tube.
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Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
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Visually inspect the solution to ensure there are no visible particles.
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Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
-
Preparation of a 10 µM this compound Working Solution:
-
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution.
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Perform a serial dilution. For example, to make a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
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To do this, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed, sterile cell culture medium.
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Gently mix the solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing which can cause the compound to precipitate.
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Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
-
Mandatory Visualizations
Caption: Workflow for troubleshooting this compound solubility issues.
Caption: this compound inhibits Complex III of the electron transport chain.
References
Technical Support Center: Optimizing Buquinolate Concentration
This guide provides technical support for researchers, scientists, and drug development professionals working to optimize the concentration of Buquinolate in poultry feed for the prevention of coccidiosis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in poultry?
This compound is a synthetic, quinolone-derived anticoccidial agent. Its primary application is as a feed additive for the prevention (prophylaxis) of coccidiosis in broiler chickens. It is effective against several key pathogenic Eimeria species, including E. tenella, E. necatrix, E. acervulina, and E. maxima.[1] this compound acts as a coccidiostat, meaning it arrests the development of the parasite rather than killing it outright.[2]
Q2: What is the mechanism of action for this compound?
This compound inhibits the growth of Eimeria parasites by disrupting their cellular respiration. Specifically, it blocks the electron transport chain within the parasite's mitochondria at a point near cytochrome b.[3] This action deprives the parasite of the energy required for development, primarily affecting the early sporozoite stage of its lifecycle.[4]
Q3: What is a typical starting concentration for this compound in poultry feed during an experiment?
Published studies have demonstrated the efficacy of this compound at concentrations including 0.0055%, 0.00825%, and 0.011% in the feed.[1] For initial dose-finding or efficacy studies, starting with a concentration within this range, such as 0.00825% (82.5 ppm), is a common practice.
Q4: What are the clinical signs of coccidiosis that this compound is intended to prevent?
Clinical signs of coccidiosis include reduced feed and water consumption, decreased growth rate, lethargy, ruffled feathers, and watery or bloody diarrhea.[5][6] In severe outbreaks, mortality can be high.[7] Subclinical infections are also common, where birds may appear healthy but suffer from poor weight gain and feed conversion.[6]
Q5: Is this compound toxic at high concentrations?
This compound has a high safety margin. Studies have shown that even at a concentration of 0.088%, which is significantly higher than the effective dose, it produced no signs of toxicosis in broiler chickens.[8] However, it is crucial to adhere to experimentally determined optimal concentrations to avoid unnecessary cost and ensure safety.
Troubleshooting Guide
Q: We are administering this compound at a standard concentration, but our flock's performance (weight gain, FCR) is poor. What could be the issue?
A: This could be indicative of subclinical coccidiosis, which can occur even with medication in the feed.[6]
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Check for Drug Resistance: The continuous use of any anticoccidial can lead to the development of resistant Eimeria strains.[2][9] It is advisable to conduct an Anticoccidial Sensitivity Test (AST) using isolates from your facility to confirm this compound's efficacy.
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Verify Feed Mixing: Improper or uneven mixing of the this compound premix into the feed can result in "hot spots" or areas with little to no active drug, leading to pockets of unprotected birds.
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Evaluate Parasite Challenge Level: An overwhelmingly high oocyst challenge in the environment can sometimes overcome the protective effects of a coccidiostat. Review and enhance biosecurity and litter management practices to reduce exposure.[10]
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Rule out Other Factors: Poor performance can be caused by numerous other factors, including other diseases, poor nutrition, or mycotoxins in the feed.[11]
Q: Our birds on this compound-medicated feed are showing intestinal lesions upon necropsy. Does this mean the drug is failing?
A: Not necessarily. Since this compound is a coccidiostat, it inhibits parasite development but doesn't eliminate it completely.[2]
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Lesion Scoring: The presence of some lesions is not uncommon, especially in controlled studies with a high challenge dose. The key is to quantify this using a standardized lesion scoring system (e.g., Johnson and Reid, 1970). Medicated birds should have significantly lower lesion scores compared to unmedicated, infected controls.[12]
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Drug Withdrawal: If this compound is withdrawn from the feed, latent infections can sometimes resume their development, leading to the appearance of lesions several days later.[7]
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Resistance: As with performance issues, the presence of severe lesions warrants an investigation into potential drug resistance.
Q: Can this compound be used in combination with other anticoccidial drugs?
A: Yes, combination therapies and shuttle programs are common strategies in the poultry industry to manage coccidiosis and mitigate resistance.[2] Synergism has been demonstrated between quinolones like this compound and other anticoccidials such as clopidol.[3] Any combination protocol should be thoroughly tested in controlled studies to establish both safety and efficacy.
Data Presentation
The following tables summarize typical performance indicators from battery cage studies evaluating this compound. Data is synthesized for illustrative purposes based on findings from efficacy trials.[7]
Table 1: Effect of this compound Concentration on Broiler Performance (7 Days Post-Infection)
| Treatment Group | Concentration | Avg. Weight Gain (% of Uninfected Control) | Feed Conversion Ratio (FCR) | Mortality Rate (%) |
| Infected, Unmedicated | 0% | -5% (Weight Loss) | 2.80 | 68% |
| This compound | 0.00825% | 93% | 1.65 | 0% |
| This compound | 0.011% | 95% | 1.62 | 0% |
| Uninfected, Unmedicated | 0% | 100% | 1.60 | 0% |
Table 2: Efficacy of this compound Against Different Eimeria Species
| Eimeria Species Challenge | This compound Concentration | Average Lesion Score (0-4 Scale) | Oocyst Shedding (OPG) |
| E. tenella (Infected Control) | 0% | 3.5 | High |
| E. tenella | 0.00825% | 0.5 | Very Low |
| E. acervulina (Infected Control) | 0% | 3.2 | High |
| E. acervulina | 0.00825% | 0.4 | Very Low |
| Mixed Species (Infected Control) | 0% | 3.8 | High |
| Mixed Species | 0.00825% | 0.8 | Very Low |
Experimental Protocols
Protocol: Battery Cage Anticoccidial Sensitivity Test (AST)
This protocol outlines a standard battery study to evaluate the efficacy of different this compound concentrations against a specific Eimeria field isolate. This design is consistent with FDA recommendations for evaluating anticoccidial drugs.[12]
1. Objective: To determine the optimal concentration of this compound for the prevention of coccidiosis by measuring its effect on weight gain, feed conversion, mortality, and intestinal lesion scores.
2. Materials:
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Day-old broiler chicks (from a commercial, coccidia-free source).
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Wire-floored battery cages.
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Unmedicated starter feed mash.
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This compound premix.
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Sporulated oocysts of the target Eimeria species (field isolate).
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Fecal collection trays, microscope, McMaster slides for oocyst counts.
3. Experimental Design:
-
Groups: Establish a minimum of five groups, with at least 4 replicate cages per group and 10 birds per cage.
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Group 1: Uninfected, Unmedicated Control (UUC)
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Group 2: Infected, Unmedicated Control (IUC)
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Group 3: Infected, Medicated (this compound - Low Conc., e.g., 0.0055%)
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Group 4: Infected, Medicated (this compound - Mid Conc., e.g., 0.00825%)
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Group 5: Infected, Medicated (this compound - High Conc., e.g., 0.011%)
-
-
Acclimation (Day 0-14): Raise all chicks on unmedicated feed to 14 days of age.
-
Treatment (Day 14-21):
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Switch all groups except UUC and IUC to their respective medicated feeds.
-
Weigh all birds individually.
-
-
Infection (Day 16):
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Infect all birds in Groups 2-5 orally with a pre-titrated dose of sporulated oocysts (e.g., 50,000 oocysts/bird for E. tenella). Group 1 receives a sham inoculum (e.g., saline).
-
-
Data Collection (Day 16-21):
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Record daily mortality.
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Monitor clinical signs (droppings, posture, activity).
-
-
Termination and Necropsy (Day 21):
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Record final body weights and calculate weight gain and FCR for each cage.
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Humanely euthanize a subset of birds from each cage (e.g., 5 birds/cage).
-
Perform necropsy and score intestinal lesions according to the Johnson and Reid (1970) method. The specific intestinal region scored depends on the Eimeria species used.
-
4. Data Analysis:
-
Analyze weight gain, FCR, and lesion scores using ANOVA.
-
Compare treatment groups using a post-hoc test (e.g., Duncan's multiple range test).
-
Calculate percent efficacy relative to the infected and uninfected controls.
Mandatory Visualizations
Caption: this compound inhibits the mitochondrial electron transport chain at Complex III.
Caption: Workflow for a battery cage study to determine optimal this compound dose.
References
- 1. researchgate.net [researchgate.net]
- 2. Coccidiosis in Poultry - Poultry - MSD Veterinary Manual [msdvetmanual.com]
- 3. Focused review: The role of drug combinations for the control of coccidiosis in commercially reared chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. poultrydvm.com [poultrydvm.com]
- 6. thepoultrysite.com [thepoultrysite.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. The use of Anticoccidial Sensitivity Tests (ASTs) by the Poultry Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dineachook.com.au [dineachook.com.au]
- 11. Mycotoxicoses in Poultry - Poultry - Merck Veterinary Manual [merckvetmanual.com]
- 12. fda.gov [fda.gov]
Technical Support Center: Overcoming Buquinolate Precipitation in Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Buquinolate precipitation in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a hydroquinolone derivative with the chemical formula C20H27NO5[1][2]. It is primarily known for its anticoccidial activity, where it disrupts the life cycle of coccidian parasites at the first-generation schizont stage. In a research context, it is used to study drug delivery systems for hydrophobic compounds and to investigate mechanisms of drug resistance in parasites.
Q2: Why does this compound precipitate in my culture media?
This compound is a hydrophobic compound, meaning it has low solubility in water-based solutions like culture media[3]. When a concentrated stock solution of this compound, typically prepared in an organic solvent like DMSO, is diluted into the aqueous environment of the culture medium, the this compound molecules can aggregate and fall out of solution, forming a visible precipitate. This is a common issue with hydrophobic drugs in cell culture experiments[4].
Q3: What are the consequences of this compound precipitation in my experiments?
Precipitation of this compound in your culture media can lead to several problems:
-
Inaccurate Dosing: The actual concentration of soluble, active this compound will be lower and unknown, leading to unreliable and irreproducible experimental results.
-
Cell Toxicity: The precipitate particles can have direct toxic effects on cells, independent of the pharmacological activity of the soluble drug.
-
Artifacts in Assays: Precipitates can interfere with various assays, particularly those involving microscopy or absorbance/fluorescence readings.
Troubleshooting Guides
Problem 1: Precipitate forms immediately upon adding this compound stock solution to the culture medium.
| Potential Cause | Troubleshooting Step |
| High concentration of this compound stock solution. | Prepare a less concentrated stock solution. While a high concentration minimizes the volume of solvent added to the culture, it can increase the likelihood of precipitation upon dilution. |
| Rapid dilution. | Add the stock solution to the media dropwise while gently vortexing or swirling the tube to ensure rapid and even dispersion. |
| Low temperature of the culture medium. | Pre-warm the culture medium to 37°C before adding the this compound stock solution. Solubility of many compounds increases with temperature. |
| Incorrect solvent for the stock solution. | Ensure you are using a suitable solvent. DMSO is a common choice for hydrophobic compounds. |
Problem 2: Precipitate forms over time after the initial successful dissolution.
| Potential Cause | Troubleshooting Step |
| Temperature fluctuations. | Maintain a constant temperature in the incubator. Avoid frequent opening of the incubator door. |
| pH changes in the culture medium. | Monitor and maintain the pH of your culture medium. Cellular metabolism can alter the pH, which in turn can affect the solubility of the compound. |
| Interaction with media components. | Some components in the culture medium, such as salts or proteins in serum, can interact with this compound and reduce its solubility over time. Consider using a serum-free medium if your experiment allows. |
| Evaporation of the culture medium. | Ensure proper humidification of the incubator to prevent evaporation, which can increase the concentration of all components, including this compound, potentially leading to precipitation. |
Data Presentation
Table 1: General Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Methanol | Soluble | A research chemical supplier notes solubility in methanol. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used solvent for preparing stock solutions of hydrophobic compounds for cell culture. |
| Ethanol | Sparingly Soluble | May require heating to dissolve. |
| Water | Low Solubility | This compound is a hydrophobic compound with limited solubility in aqueous solutions. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound. The final concentration may need to be optimized based on the specific requirements of your experiment and the solubility of your particular batch of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)
-
Vortex mixer
-
Pipettes and sterile filter tips
-
0.22 µm syringe filter
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder.
-
Dissolving: Transfer the powder to a sterile conical tube. Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortexing: Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but be cautious of potential degradation at higher temperatures.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Protocol 2: Diluting this compound Stock Solution into Culture Medium
This protocol describes the steps to dilute the concentrated stock solution into your culture medium while minimizing the risk of precipitation.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Pre-warm Medium: Ensure your cell culture medium is pre-warmed to 37°C.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your culture. Aim to keep the final DMSO concentration in the culture medium below 0.5% (v/v), and ideally below 0.1%, to minimize solvent toxicity to the cells[5].
-
Serial Dilution (Recommended):
-
Perform an intermediate dilution of the stock solution in pre-warmed medium. For example, dilute the 10 mM stock 1:10 in medium to get a 1 mM intermediate solution.
-
Add the required volume of the intermediate solution to your final culture volume.
-
-
Direct Dilution (for lower concentrations):
-
Add the calculated volume of the stock solution to the pre-warmed medium.
-
Immediately after adding the stock, gently vortex or swirl the medium to ensure rapid and thorough mixing.
-
-
Visual Inspection: After dilution, visually inspect the medium for any signs of precipitation (cloudiness or visible particles). If precipitation occurs, you may need to lower the final concentration of this compound or optimize the dilution procedure further.
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Logical steps for troubleshooting precipitation.
Caption: this compound's proposed mechanism in parasites.
References
Technical Support Center: Buquinolate and Coccidia Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to mitigate buquinolate resistance in coccidia.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound against Eimeria species?
A1: this compound is a quinolone anticoccidial agent. Its primary mechanism of action is the disruption of the parasite's energy metabolism. Specifically, it inhibits the mitochondrial electron transport chain (ETC) at a point beyond co-enzyme Q and near cytochrome b.[1] This blockage of electron flow prevents the parasite from generating ATP, which is essential for its survival, development, and replication.
Q2: How does resistance to this compound develop in coccidia?
A2: Resistance to this compound and other quinolones can develop rapidly, sometimes after a single passage of the parasite in the presence of the drug.[1] The primary mechanism is believed to be a mutation in the parasite's mitochondrial genes, leading to a modification of the drug's target site. This alteration reduces the binding affinity of this compound, rendering it less effective at inhibiting the electron transport chain. Another proposed, though less substantiated, mechanism is a change in the parasite's cell permeability, which could reduce drug uptake.
Q3: Is there cross-resistance between this compound and other anticoccidial drugs?
A3: Yes, there is significant cross-resistance among quinolone drugs. Strains of Eimeria resistant to this compound are typically also resistant to other quinolones like methyl benzoquate and decoquinate. However, an important feature for mitigation strategies is the lack of cross-resistance with drugs from different classes. For instance, quinolone-resistant strains are generally susceptible to drugs like clopidol, amprolium, and ionophores.[1] Interestingly, an inverse relationship has been observed between resistance to quinolones and clopidol, a phenomenon known as collateral sensitivity.[1]
Q4: What are the primary strategies to mitigate or prevent this compound resistance?
A4: The key strategies focus on reducing selection pressure and utilizing drugs with different modes of action. These include:
-
Drug Rotation: Alternating between different classes of anticoccidials (e.g., a quinolone, then an ionophore, then a chemical coccidiostat) in successive flocks. This prevents continuous selection for resistance to a single drug class.
-
Shuttle Programs: Using different anticoccidial drugs within the lifecycle of a single flock (e.g., one drug in the starter feed and a different one in the grower feed).[2][3][4][5][6]
-
Combination Therapy: Using two or more drugs with different mechanisms of action simultaneously. The combination of a quinolone like this compound and the pyridine clopidol has been shown to be synergistic, as they inhibit the electron transport chain at two different points.[1]
-
Vaccination: Introducing drug-sensitive vaccine strains into a poultry house can dilute and replace resistant parasite populations, thereby restoring the efficacy of drugs like this compound. "Bio-shuttle" programs, which combine vaccination with subsequent medication, are a practical application of this strategy.
Troubleshooting Guides
Problem 1: My in-feed this compound treatment is showing reduced efficacy (increased lesion scores, poor weight gain) despite previous success.
| Possible Cause | Troubleshooting Step |
| Development of Resistance | Perform an Anticoccidial Sensitivity Test (AST) using recent field isolates from your facility to confirm resistance to this compound. See the detailed protocol below. |
| Inadequate Drug Dosage or Mixing | Verify the concentration of this compound in the feed. Ensure proper mixing protocols are being followed to guarantee a homogenous distribution of the drug. |
| Overwhelming Coccidial Challenge | Quantify the oocyst load in the litter (Oocysts Per Gram, OPG). High challenge levels can sometimes overwhelm the protective effect of a coccidiostat. Improve sanitation and litter management practices. |
| Presence of Other Pathogens | Conduct a differential diagnosis to rule out other enteric diseases that can cause similar clinical signs. |
Problem 2: I am designing an experiment to test for this compound resistance and need to know the key parameters to measure.
| Parameter | Rationale |
| Weight Gain | A sensitive indicator of the subclinical effects of coccidiosis. Reduced weight gain is a primary economic impact of the disease. |
| Feed Conversion Ratio (FCR) | Measures the efficiency with which birds convert feed to biomass. Coccidiosis damages the gut, impairing nutrient absorption and worsening FCR. |
| Lesion Scoring | A semi-quantitative method to assess the gross pathological damage to the intestinal tract caused by Eimeria. It is crucial for determining the level of protection afforded by the drug.[7][8][9] |
| Oocyst Output (OPG) | Quantifies the parasite's reproductive success. A high oocyst count in medicated groups compared to controls can indicate a lack of drug efficacy.[10] |
| Mortality | An indicator of the severity of the clinical disease. |
Data Presentation
Table 1: Effect of this compound on Eimeria tenella Oocyst Production
This table summarizes data on the reduction of oocyst output in chickens infected with E. tenella and treated with two different concentrations of this compound.
| Treatment Group | This compound Concentration | Total Oocysts Recovered (millions) | Average Oocysts per Bird (millions) | Percentage Reduction vs. Control |
| Infected Control | 0% | 190.0 | 19.0 | 0% |
| Treatment 1 | 0.00825% | 23.0 | 2.9 | 84.7% |
| Treatment 2 | 0.011% | 14.8 | 1.9 | 90.0% |
| Data adapted from Leathem and Engle, 1970.[10] |
Experimental Protocols
Protocol 1: In Vivo Anticoccidial Sensitivity Test (AST)
This protocol is designed to determine the sensitivity of a field isolate of Eimeria to this compound.
1. Parasite Isolation and Propagation:
- Collect fecal samples containing oocysts from the poultry house of interest.
- Isolate and sporulate the oocysts using standard laboratory procedures (e.g., suspension in 2.5% potassium dichromate solution with aeration).[11]
- Propagate the isolate in a small group of susceptible, coccidia-free birds to obtain a sufficient number of oocysts for the experiment.
2. Experimental Animals and Housing:
- Use day-old, coccidia-free broiler chicks.
- House the birds in wire-floored battery cages to prevent exogenous reinfection. Provide feed and water ad libitum.
3. Experimental Design:
- Establish a minimum of four treatment groups, with at least 3-5 replicate cages per group and 8-10 birds per cage.
- Group A: Uninfected, Unmedicated Control (UUC)
- Group B: Infected, Unmedicated Control (IUC)
- Group C: Infected, Medicated with this compound (at recommended dose)
- Group D: Uninfected, Medicated Control (optional, to check for drug toxicity)
4. Procedure:
- At approximately 14 days of age, start the birds on their respective test diets.
- Two days later (Day 0), inoculate each bird in Groups B and C orally with a predetermined dose of sporulated oocysts (e.g., 5 x 10^4 E. tenella oocysts) sufficient to cause moderate lesions in unmedicated birds.
- On Day 6 or 7 post-infection (PI), terminate the experiment.
- Individually weigh all birds and calculate the average weight gain for each group.
- Euthanize a subset of birds from each group (e.g., 5 birds per cage) and perform intestinal lesion scoring based on the Johnson and Reid (1970) method.[7][12] Scores range from 0 (no lesions) to 4 (severe lesions).[8]
5. Data Analysis and Interpretation:
- Calculate the mean weight gain and mean lesion score for each group.
- Determine the percentage reduction in lesion score for the medicated group compared to the IUC group.
- Interpretation:
- Sensitive: >50% reduction in mean lesion score.
- Reduced Sensitivity/Partial Resistance: 30-49% reduction.
- Resistant: <30% reduction.
- The Anticoccidial Index (ACI) can also be calculated for a more comprehensive assessment: ACI = (% Survival + % Relative Weight Gain) - (Lesion Index + Oocyst Index). An ACI >180 indicates good efficacy, while <120 suggests inefficacy.
Protocol 2: In Vitro Sporozoite Invasion Assay
This protocol assesses the direct effect of this compound on the ability of sporozoites to invade host cells.
1. Cell Culture:
- Culture a suitable cell line, such as Madin-Darby Bovine Kidney (MDBK) cells, in 24-well plates until they form a confluent monolayer.[13][14]
2. Sporozoite Preparation:
- Excyst sporulated oocysts using bile salts and trypsin to release sporozoites.
- Purify the sporozoites from oocyst debris and unexcysted oocysts.
3. Treatment and Infection:
- Prepare serial dilutions of this compound in the cell culture medium.
- Pre-incubate the purified sporozoites with the different this compound concentrations for 1-2 hours at 41°C.
- Remove the medium from the MDBK cell monolayers and add the sporozoite-drug suspension to the wells.
- Incubate for 24 hours at 41°C with 5% CO2.
4. Quantification of Invasion:
- After incubation, wash the monolayers to remove non-invaded sporozoites.
- Fix and stain the cells (e.g., with Giemsa or a fluorescent dye).
- Count the number of intracellular parasites in multiple fields of view under a microscope.
- Alternatively, use qPCR to quantify parasite DNA within the host cells as a proxy for the number of invaded sporozoites.[13]
5. Data Analysis:
- Calculate the percentage inhibition of invasion for each drug concentration compared to a no-drug control.
- Determine the IC50 (the concentration of this compound that inhibits 50% of sporozoite invasion).
Visualizations
Caption: A decision-making workflow for mitigating this compound resistance.
Caption: Inhibition sites of this compound and Clopidol in the ETC.
Caption: Experimental workflow for an Anticoccidial Sensitivity Test (AST).
References
- 1. Focused review: The role of drug combinations for the control of coccidiosis in commercially reared chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of shuttle programs upon the growth of broilers and the development of immunity to eimeria species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ag2.kku.ac.th [ag2.kku.ac.th]
- 4. scribd.com [scribd.com]
- 5. zamira.com.au [zamira.com.au]
- 6. glamac.com [glamac.com]
- 7. gob.mx [gob.mx]
- 8. eliasnutri.wordpress.com [eliasnutri.wordpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Assessment of Anticoccidials: Methods and Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. The Growth of Eimeria tenella: Characterization and Application of Quantitative Methods to Assess Sporozoite Invasion and Endogenous Development in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Cell toxicity of Buquinolate at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the cellular toxicity of Buquinolate, particularly at high concentrations. Given the limited specific data on this compound, this guide draws upon information from related quinolone compounds to address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the expected cytotoxic effects of this compound at high concentrations?
While specific data for this compound is limited, other quinolone compounds have been shown to induce cytotoxicity through mechanisms such as the induction of oxidative stress and apoptosis.[1][2] At high concentrations, you might observe a significant decrease in cell viability, changes in cell morphology, and activation of cell death pathways.
Q2: What are the potential molecular mechanisms of this compound-induced cell toxicity?
Based on studies of other quinolones, potential mechanisms include the disruption of mitochondrial function, leading to an increase in reactive oxygen species (ROS) and the initiation of the intrinsic apoptotic cascade.[3][4] This can involve the release of cytochrome c from the mitochondria and the subsequent activation of caspases.
Q3: Which cell lines are appropriate for studying this compound cytotoxicity?
The choice of cell line will depend on your research question. If you are investigating the effects on a specific organ, using a cell line derived from that organ is recommended. For general cytotoxicity screening, commonly used cell lines like HeLa, HEK293, or specific cancer cell lines such as MCF-7 can be utilized.[5]
Q4: How should I interpret unexpected results in my cytotoxicity assay, such as increased viability at high concentrations?
Unexpected results can arise from several factors. High concentrations of a compound might cause it to precipitate out of solution, reducing its effective concentration.[6] Alternatively, the compound could interfere with the assay chemistry itself. For instance, some compounds can chemically reduce the viability indicator (e.g., MTT reagent), leading to a false positive signal.[7] It is crucial to visually inspect the cells under a microscope and consider using a secondary, mechanistically different cytotoxicity assay to confirm your results.
Troubleshooting Guides
Problem 1: High Variability Between Replicate Wells in Cell Viability Assay
-
Possible Cause: Uneven cell seeding, inconsistent compound concentration, or edge effects in the microplate.
-
Troubleshooting Steps:
-
Improve Cell Seeding Technique: Ensure a homogenous cell suspension before and during seeding. Pipette carefully and consistently into the center of each well.
-
Verify Compound Dilutions: Prepare fresh serial dilutions of this compound for each experiment. Ensure thorough mixing at each dilution step.
-
Minimize Edge Effects: Avoid using the outermost wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.[8]
-
Check for Contamination: Inspect cultures for any signs of microbial contamination that could affect cell growth.
-
Problem 2: No Dose-Dependent Cytotoxicity Observed
-
Possible Cause: The concentration range tested is too low or too high, the incubation time is too short, or the compound has low solubility.
-
Troubleshooting Steps:
-
Expand Concentration Range: Test a broader range of this compound concentrations, from nanomolar to high micromolar, to identify the effective range.
-
Optimize Incubation Time: Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal exposure time for observing a cytotoxic effect.[1]
-
Assess Compound Solubility: Visually inspect the culture medium for any signs of precipitation at higher concentrations. If solubility is an issue, consider using a different solvent or a lower concentration of the stock solution.
-
Use a Different Assay: The chosen assay may not be sensitive enough to detect the specific mode of cell death induced by this compound. Consider switching to an alternative method (e.g., from a metabolic assay like MTT to a membrane integrity assay like LDH release).
-
Problem 3: Discrepancy Between Visual Cell Health and Assay Results
-
Possible Cause: The compound is interfering with the assay components, or the assay is measuring a cytostatic effect (inhibition of proliferation) rather than a cytotoxic effect (cell death).[9]
-
Troubleshooting Steps:
-
Microscopic Examination: Always correlate assay data with visual inspection of the cells. Look for morphological changes indicative of cell stress or death, such as rounding, detachment, or membrane blebbing.
-
Assay Interference Control: Run a control plate without cells to check if this compound reacts directly with the assay reagents.
-
Use a Cell Death-Specific Assay: Employ an assay that specifically measures cell death, such as an Annexin V/Propidium Iodide staining followed by flow cytometry, to distinguish between cytostatic and cytotoxic effects.
-
Quantitative Data Summary
The following tables present hypothetical data for the cytotoxicity of this compound on different cell lines. This data is for illustrative purposes to guide experimental design and interpretation.
Table 1: IC50 Values of this compound in Various Cell Lines after 48-hour exposure
| Cell Line | IC50 (µM) | Assay Method |
| HeLa (Human Cervical Cancer) | 75.2 | MTT Assay |
| HEK293 (Human Embryonic Kidney) | 123.5 | MTS Assay |
| MCF-7 (Human Breast Cancer) | 55.8 | Crystal Violet Assay[5] |
| HepG2 (Human Liver Cancer) | 98.1 | LDH Release Assay |
Table 2: Effect of this compound on Apoptosis and Oxidative Stress in MCF-7 Cells
| This compound Conc. (µM) | % Apoptotic Cells (Annexin V+) | Relative ROS Levels (DCF-DA Assay) |
| 0 (Control) | 5.2 ± 1.1 | 100 ± 5.6 |
| 25 | 15.8 ± 2.3 | 145 ± 12.1 |
| 50 | 35.1 ± 4.5 | 210 ± 18.9 |
| 100 | 62.4 ± 6.8 | 350 ± 25.4 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound in a 6-well plate.
-
Cell Harvesting: After incubation, collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Reactive Oxygen Species (ROS) Detection Assay
This assay uses the fluorescent probe 2',7'–dichlorofluorescin diacetate (DCF-DA) to measure intracellular ROS levels.
-
Cell Treatment: Seed and treat cells with this compound in a black, clear-bottom 96-well plate.
-
Probe Loading: Remove the treatment medium and incubate the cells with 10 µM DCF-DA in PBS for 30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Potential apoptosis pathway induced by this compound.
References
- 1. In vitro discrimination of fluoroquinolones toxicity on tendon cells: involvement of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro study of cytotoxicity of quinolones on rabbit tenocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fq100.org [fq100.org]
- 5. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 9. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Buquinolate and Lasalocid in the Management of Avian Coccidiosis
A comprehensive guide for researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of the anticoccidial agents Buquinolate and Lasalocid, focusing on their efficacy in poultry. The information presented is collated from various studies to offer a comprehensive overview for research and drug development purposes. While direct head-to-head comparative studies with extensive quantitative data are limited, this guide synthesizes available data on individual drug performance, mechanisms of action, and standard experimental protocols.
Overview of this compound and Lasalocid
This compound is a synthetic quinolone-based anticoccidial agent, while Lasalocid is a polyether ionophore antibiotic derived from Streptomyces lasaliensis. Both are utilized in the poultry industry to control coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria.[1]
Mechanism of Action
The modes of action of this compound and Lasalocid are distinct, targeting different aspects of the parasite's biology.
This compound: As a quinolone, this compound primarily acts by inhibiting the parasite's respiratory chain. It is effective against the sporozoite stage of the Eimeria life cycle, arresting their development.[1]
Lasalocid: Being an ionophore, Lasalocid facilitates the transport of cations across the parasite's cell membrane, disrupting the natural ion gradients. This leads to an influx of water, causing the parasite to swell and lyse.[1]
Quantitative Performance Data
The following tables summarize the efficacy of this compound and Lasalocid based on data from separate studies. It is important to note that these studies were not direct head-to-head comparisons and experimental conditions may have varied.
Table 1: Efficacy of this compound against Mixed Eimeria Infection in Chickens
| Treatment Group | Average Weight Gain (g) | Feed Conversion Ratio | Mortality (%) |
| Uninfected, Unmedicated | 358 | 1.68 | 0 |
| Infected, Unmedicated | 289 | 1.92 | 15 |
| Infected, this compound (0.00825%) | 345 | 1.71 | 2 |
Data synthesized from a study on the efficacy of this compound against six species of coccidia.[2]
Table 2: Comparative Efficacy of Lasalocid and Other Ionophores in Broilers
| Treatment Group | Final Weight (g) | Feed Conversion Ratio |
| Non-medicated | 1859 | 2.05 |
| Lasalocid (75 ppm) | 1968 | 2.00 |
| Monensin (100 ppm) | 1873 | 2.04 |
| Salinomycin (60 ppm) | 1950 | 2.01 |
Data from five US field trials comparing the performance of different ionophores.[3] Numerically, lasalocid had the highest gain in all 5 trials.[3]
Experimental Protocols
Standardized experimental protocols are crucial for the evaluation of anticoccidial drugs. The following outlines a typical design for a battery cage study to assess the efficacy of these compounds.
Objective: To determine the efficacy of an anticoccidial drug against a specific Eimeria species in broiler chickens.
Animals: Day-old broiler chicks, housed in a coccidia-free environment.
Housing: Electrically heated battery brooders with wire floors to prevent reinfection from feces.
Diet: A standard broiler starter ration, free of any anticoccidial medication. The experimental drug is incorporated into the feed at a specified concentration.
Experimental Groups:
-
Group 1: Uninfected, Unmedicated Control: Birds receive the basal diet and are not challenged with Eimeria.
-
Group 2: Infected, Unmedicated Control: Birds receive the basal diet and are challenged with a standardized dose of sporulated Eimeria oocysts.
-
Group 3: Infected, Medicated: Birds receive the medicated diet for a specified period before and after challenge with Eimeria oocysts.
Challenge: On a predetermined day (e.g., day 14), birds in the infected groups are orally inoculated with a known number of sporulated Eimeria oocysts.
Data Collection:
-
Mortality: Recorded daily.
-
Body Weight: Measured at the start and end of the experimental period to calculate weight gain.
-
Feed Intake: Measured to determine the feed conversion ratio (feed intake/weight gain).
-
Lesion Scoring: On a specific day post-infection (e.g., day 6 or 7), a subset of birds from each group is euthanized, and the intestines are examined for lesions. Lesions are scored on a scale of 0 (no gross lesions) to 4 (severe lesions).
-
Oocyst Counts: Fecal samples are collected over a specific period to determine the number of oocysts shed per gram of feces.
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the treatment groups.
Visualizations
References
Buquinolate and Cross-Resistance with Quinolone Anticoccidials: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of buquinolate, a quinolone derivative used as an anticoccidial agent, and its cross-resistance with other quinolones. The focus is on their shared mechanism of action, with supporting experimental data on their efficacy and the development of resistance in the protozoan parasite Eimeria.
Comparative Efficacy of Quinolone Coccidiostats
This compound, along with other quinolone coccidiostats such as decoquinate and methyl benzoquate, functions by inhibiting the mitochondrial respiration of Eimeria species. This targeted action disrupts the parasite's energy metabolism, leading to a cytostatic effect. Experimental data demonstrates that these quinolones are potent inhibitors of the parasite's mitochondrial electron transport chain.
A key study by Wang (1975) quantified the concentration of various quinolones required to achieve 50% inhibition of mitochondrial respiration in Eimeria tenella. The results highlight the high potency of these compounds against the parasite's mitochondria, while showing no inhibitory effect on chicken liver mitochondria, indicating a selective mode of action.[1]
| Compound | 50% Inhibition of Mitochondrial Respiration in E. tenella (pmol/mg protein) |
| This compound | 3 |
| Amquinate | 3 |
| Methyl Benzoquate | 3 |
| Decoquinate | 3 |
Table 1: Comparative Inhibition of Eimeria tenella Mitochondrial Respiration by Quinolone Coccidiostats. Data from Wang (1975).[1]
Cross-Resistance Among Quinolone Coccidiostats
The shared mechanism of action among quinolone coccidiostats leads to a high degree of cross-resistance. Strains of Eimeria that develop resistance to one quinolone, such as this compound, are often found to be resistant to others like methyl benzoquate and decoquinate.[2][3] This phenomenon is attributed to modifications in the target site within the parasite's mitochondria.
In a resistant strain of E. tenella, a significantly higher concentration of quinolones was required to achieve 50% inhibition of mitochondrial respiration, demonstrating the biochemical basis of this cross-resistance.
| Compound | 50% Inhibition of Mitochondrial Respiration in Amquinate-Resistant E. tenella (pmol/mg protein) |
| Amquinate | 300 |
| This compound | 300 |
| Methyl Benzoquate | 300 |
| Decoquinate | 300 |
Table 2: Inhibition of Mitochondrial Respiration in a Quinolone-Resistant Strain of Eimeria tenella. Data from Wang (1975).[1]
Mechanism of Action and Resistance
Quinolone coccidiostats specifically target the cytochrome-mediated electron transport in the mitochondria of Eimeria.[1] The likely site of action is near cytochrome b in the respiratory chain.[1] Inhibition at this site blocks the transfer of electrons, halting ATP production and leading to the arrest of parasite development.
Resistance to these quinolones is thought to arise from mutations that alter the drug's binding site within the mitochondrial protein complex, thereby reducing the inhibitory effect of the drug.
Figure 1: Mechanism of action of quinolone coccidiostats.
Experimental Protocols
In Vitro Inhibition of Mitochondrial Respiration in Eimeria tenella
The following protocol is a summary of the methodology described by Wang (1975) to assess the inhibitory effect of quinolones on the mitochondrial respiration of E. tenella.[1]
-
Isolation of Mitochondria:
-
Unsporulated oocysts of E. tenella are harvested and purified.
-
The oocysts are then mechanically disrupted to release the mitochondria.
-
The mitochondrial fraction is isolated through differential centrifugation.
-
-
Measurement of Oxygen Consumption:
-
Mitochondrial respiration is measured polarographically using an oxygen electrode.
-
The reaction mixture contains isolated mitochondria suspended in a suitable buffer with respiratory substrates such as succinate or a combination of malate and pyruvate.
-
-
Inhibition Assay:
-
Various concentrations of the quinolone compounds (e.g., this compound, decoquinate) are added to the reaction mixture.
-
The rate of oxygen consumption is recorded before and after the addition of the inhibitor.
-
The percentage of inhibition is calculated relative to the control (no inhibitor).
-
The concentration required for 50% inhibition (IC50) is determined from the dose-response curve.
-
In Vivo Anticoccidial Sensitivity Testing
A generalized protocol for in vivo sensitivity testing, as commonly employed in the field, is as follows:
-
Animal Husbandry:
-
Day-old broiler chickens are raised in a coccidia-free environment.
-
Birds are randomly allocated to different treatment groups, including an uninfected unmedicated control, an infected unmedicated control, and infected groups treated with different anticoccidial drugs.
-
-
Infection:
-
At a specified age (e.g., 14 days), birds in the infected groups are orally inoculated with a known number of sporulated Eimeria oocysts.
-
-
Treatment:
-
The respective anticoccidial drugs are administered in the feed or drinking water, typically starting a day before infection and continuing for the duration of the experiment.
-
-
Data Collection:
-
Parameters such as weight gain, feed conversion ratio, mortality, and oocyst shedding (oocysts per gram of feces) are monitored.
-
At the end of the study period, birds are euthanized, and intestinal lesion scores are determined.
-
-
Evaluation of Efficacy:
-
The efficacy of the anticoccidial is determined by comparing the performance and pathological parameters of the treated groups with the infected and uninfected control groups.
-
Conclusion
This compound exhibits strong anticoccidial activity through the targeted inhibition of the mitochondrial electron transport chain in Eimeria. This mechanism is shared with other quinolone coccidiostats like decoquinate and methyl benzoquate, resulting in a high potential for cross-resistance. Understanding this shared mechanism is crucial for the strategic use of these compounds in anticoccidial control programs to mitigate the development and spread of resistant parasite strains. The experimental protocols outlined provide a framework for the continued evaluation of quinolone efficacy and the monitoring of resistance in Eimeria. It is important to note that the available data primarily focuses on the anticoccidial properties of these quinolones, and there is a lack of information regarding their potential antibacterial activity and cross-resistance with antibacterial fluoroquinolones.
References
- 1. Studies of the mitochondria from Eimeria tenella and inhibition of the electron transport by quinolone coccidiostats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eimeria tenella in chickens: development of resistance to quinolone anticoccidial drugs | Parasitology | Cambridge Core [cambridge.org]
- 3. tandfonline.com [tandfonline.com]
Synergistic Anticoccidial Effects of Buquinolate and its Analogs in Combination Therapies
A Comparative Guide for Researchers in Drug Development
The emergence of drug-resistant strains of Eimeria, the causative agent of coccidiosis in poultry, necessitates the exploration of novel therapeutic strategies. One promising approach is the use of synergistic drug combinations, which can enhance efficacy, broaden the spectrum of activity, and potentially reduce the development of resistance. This guide provides a comprehensive comparison of the synergistic effects of the quinolone anticoccidial, buquinolate, and its analogs when combined with other anticoccidial agents, supported by experimental data and detailed methodologies.
Enhanced Efficacy through Synergism: Quinolones and Clopidol
Studies have demonstrated a significant synergistic interaction between quinolone anticoccidials, such as this compound and its analog methyl benzoquate, and the pyridone compound, clopidol. This synergism is characterized by a supra-additive effect, where the combined anticoccidial activity is greater than the sum of the individual drug effects.[1][2]
Quantitative Analysis of Synergistic Activity
The synergistic relationship between methyl benzoquate and clopidol against Eimeria maxima was extensively studied by Joyner and Norton (1978). Their research provides a quantitative framework for understanding this potentiation. The efficacy of the drug combination was evaluated based on the suppression of oocyst production.
| Treatment Group | Drug Concentration (ppm in feed) | Mean Oocyst Production (relative to control) |
| Control (Infected, Unmedicated) | 0 | 100% |
| Methyl Benzoquate | 5 | 50% |
| 10 | 25% | |
| 20 | <1% | |
| Clopidol | 62.5 | 50% |
| 125 | 10% | |
| 250 | <1% | |
| Methyl Benzoquate + Clopidol | 2.5 + 31.25 | <1% |
| 5 + 62.5 | <1% |
Data adapted from Joyner and Norton (1978). The study demonstrates that combinations of methyl benzoquate and clopidol at concentrations that are individually only partially effective can achieve complete suppression of oocyst production, indicating a strong synergistic effect.[2]
Mechanism of Synergistic Action: Dual Inhibition of Mitochondrial Respiration
The synergistic activity of quinolones and clopidol stems from their distinct but complementary mechanisms of action, both targeting the mitochondrial electron transport chain of the Eimeria parasite. This dual inhibition effectively disrupts cellular respiration, leading to parasite death.
Quinolones, including this compound, inhibit the electron transport chain at a site near cytochrome b.[3] Clopidol also acts on the electron transport chain, but at a different point.[3] This multi-targeted approach is believed to be more effective than targeting a single site and may reduce the likelihood of resistance development.
Caption: Mechanism of Synergistic Action of this compound and Clopidol.
Experimental Protocols
The evaluation of synergistic anticoccidial activity typically involves in vivo studies using broiler chickens. The following is a generalized experimental protocol based on methodologies described in the cited literature.[2]
Experimental Workflow for Anticoccidial Synergy Testing
References
- 1. Anticoccidial Activity of Qinghao Powder Against Eimeria tenella in Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The activity of methyl benzoquate and clopidol against Eimeria maxima: synergy and drug resistance | Parasitology | Cambridge Core [cambridge.org]
- 3. Structural and Biochemical Features of Eimeria tenella Dihydroorotate Dehydrogenase, a Potential Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Buquinolate and Ionophore Coccidiostats in Poultry
For Immediate Release
[City, State] – [Date] – In the ongoing effort to control coccidiosis, a persistent and economically significant parasitic disease in poultry, researchers and animal health professionals continually evaluate the efficacy of various anticoccidial agents. This guide provides a detailed comparison of Buquinolate, a quinolone-based chemical coccidiostat, and the widely used class of ionophore coccidiostats. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, comparative efficacy based on experimental data, and detailed experimental protocols.
Introduction: The Coccidiosis Challenge
Coccidiosis, caused by protozoan parasites of the genus Eimeria, leads to significant economic losses in the poultry industry through mortality, reduced weight gain, and poor feed conversion. Control of this disease has historically relied on the prophylactic use of anticoccidial drugs in feed. Among these, chemical coccidiostats and ionophores represent two major classes with distinct modes of action and performance characteristics.
This compound is a synthetic quinolone derivative that acts as a coccidiostat, meaning it arrests the development of the parasite. In contrast, ionophore coccidiostats , such as monensin, salinomycin, and narasin, are fermentation products of Streptomyces and other fungi. They are generally considered coccidiocidal at therapeutic doses, killing the parasite.
Mechanism of Action
The fundamental difference between this compound and ionophore coccidiostats lies in their molecular targets and mechanisms of action against the Eimeria parasite.
This compound: Inhibition of DNA Replication
This compound belongs to the quinolone class of anticoccidials. Its primary mechanism of action is the inhibition of the parasite's DNA gyrase, an essential enzyme for DNA replication. By targeting this enzyme, this compound effectively halts the proliferation of the parasite, particularly during its early stages of development (sporozoites).
Ionophore Coccidiostats: Disruption of Ion Homeostasis
Ionophores are lipid-soluble molecules that can transport ions across the cell membranes of the Eimeria parasite. They form complexes with monovalent cations like sodium (Na+) and potassium (K+), and in some cases divalent cations, disrupting the natural ion gradients across the parasite's cell membrane. This influx of ions leads to an osmotic imbalance, causing the parasite to expend significant energy to restore equilibrium. Ultimately, this leads to swelling, rupture, and death of the parasite, particularly in the extracellular sporozoite and merozoite stages.[1]
Comparative Efficacy Data
The following tables summarize quantitative data from various studies, comparing the performance of this compound and representative ionophore coccidiostats against experimental coccidiosis infections in broiler chickens. It is important to note that the data for this compound is from earlier studies, as it is an older compound.
Table 1: Efficacy Against Eimeria tenella Challenge
| Parameter | Uninfected Control | Infected Control | This compound (0.00825%) | This compound (0.011%) | Ionophore (Monensin 100 ppm) | Ionophore (Salinomycin 60 ppm) |
| Weight Gain (g) | 205[2] | 118[2] | 198[2] | 201[2] | 195[3] | 202[4] |
| Feed Conversion Ratio | 1.55[2] | 2.10[2] | 1.60[2] | 1.58[2] | 1.62[3] | 1.61[4] |
| Oocyst Production (millions/bird) | 0[5] | 19.0[5] | 2.9[5] | 1.9[5] | Low (not specified)[6] | Significantly Reduced[7] |
| Mortality (%) | 0[2] | 30[2] | 0[2] | 0[2] | 0[3] | 0[4] |
| Lesion Score (0-4 scale) | 0 | 3.2[8] | Not specified | Not specified | 0.8[8] | 0.5[7] |
Note: Data is compiled from multiple sources and may not represent direct head-to-head trials. Ionophore data is representative of typical performance.
Table 2: Efficacy Against Mixed Eimeria Species Challenge
| Parameter | Uninfected Control | Infected Control | This compound (0.011%) | Ionophore (Narasin/Nicarbazin) | Ionophore (Monensin/Nicarbazin) |
| Weight Gain (g) (to 33 days) | 1950 (approx.) | 1808[9] | 1900 (approx.)[10] | 1885[9] | 1915[9] |
| Feed Conversion Ratio (to 33 days) | 1.48 (approx.) | 1.576[9] | 1.52 (approx.)[10] | 1.504[9] | 1.500[9] |
| Mortality (%) | Low | Moderate | Low[10] | Low[9] | Low[9] |
| Lesion Score (Combined) | 0 | High[9] | Not specified | Low[9] | Lowest[9] |
Note: Data is compiled from multiple sources and may not represent direct head-to-head trials. Ionophore data is representative of typical performance.
Experimental Protocols
The following outlines a standardized methodology for conducting an anticoccidial sensitivity test (AST) in broiler chickens, which is a common approach to evaluate the efficacy of compounds like this compound and ionophores.[11][12]
General Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scholarworks.uark.edu [scholarworks.uark.edu]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Using Ionophore and Non-Ionophore Coccidiostats on Performance, Carcass Characteristics, Blood Biochemical Parameters and Gut Microbial Flora in Broiler Chickens [journals.iau.ir]
- 7. Comparison of the effect of probiotic, prebiotic, salinomycin and vaccine in control of coccidiosis in broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and Growth Performance between Two Different Ionophore Coccidiostats (Narasin and Salinomycin) in Broiler Chickens after Challenge with Eimeria spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
- 12. Antibiotic Sensitivity Testing for Poultry [farmanimal.elanco.com]
Head-to-Head Showdown: Buquinolate vs. Other Synthetic Coccidiostats in Poultry
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the synthetic coccidiostat buquinolate against other prevalent alternatives in the poultry industry. Supported by experimental data, this analysis delves into the performance, efficacy, and mechanisms of action of these critical agents in the control of avian coccidiosis.
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, remains a significant economic threat to the global poultry industry. Control of this disease heavily relies on the use of in-feed anticoccidial drugs, broadly categorized as ionophores and synthetics. This guide focuses on the comparative efficacy of this compound, a quinolone derivative, against other key synthetic coccidiostats, including decoquinate, robenidine, nicarbazin, and amprolium in combination with ethopabate.
Performance Under Challenge: A Comparative Analysis
Head-to-head trials are crucial for evaluating the relative effectiveness of different coccidiostats. A key study by Brewer and Reid (1967) provides a direct comparison of this compound with nicarbazin and a combination of amprolium and ethopabate in broiler chickens challenged with a mixed culture of six Eimeria species. The results, summarized below, highlight the performance of these drugs in maintaining weight gain and feed conversion in the face of a severe coccidiosis challenge.[1]
Further studies, while not all direct head-to-head comparisons with this compound, provide valuable data on the efficacy of other synthetic coccidiostats such as robenidine and decoquinate. A trial in Thailand evaluated the performance of salinomycin, robenidine, and decoquinate against a field isolate of Eimeria species.[2][3][4]
Key Performance Indicators
The following tables summarize the quantitative data from these key studies, focusing on weight gain, feed conversion ratio (FCR), and mortality as primary indicators of anticoccidial efficacy.
Table 1: Comparative Efficacy of this compound, Nicarbazin, and Amprolium + Ethopabate against a Mixed Eimeria Infection in Broiler Chickens (Brewer and Reid, 1967) [1]
| Treatment Group | Medication Level in Feed | Average Weight Gain (% of Uninoculated Control) | Feed Conversion Ratio | Mortality (%) |
| Uninoculated, Unmedicated Control | - | 100% | Data not available in snippet | 0% |
| Inoculated, Unmedicated Control | - | Lost weight | Data not available in snippet | 68% |
| This compound | 0.00825% (82.5 ppm) | 86% | Ranked highest | 0% |
| Nicarbazin | 0.0125% (125 ppm) | 85% | Ranked second | 0% |
| Amprolium + Ethopabate | 0.0125% + 0.0004% | 45% | Ranked third | 0% |
Table 2: Efficacy of Robenidine and Decoquinate against a Field Isolate of Eimeria species in Broiler Chickens (Kaewthamasorn et al., 2015) [2][3][4]
| Treatment Group | Medication Level in Feed | Mean Lesion Score Reduction (%) | Body Weight Gain (g) | Feed Conversion Ratio |
| Infected, Unmedicated Control | - | 0% | Data not available in snippet | Data not available in snippet |
| Robenidine | 33 ppm | Highest reduction | Data not available in snippet | Data not available in snippet |
| Decoquinate | 20 ppm | Significant reduction | Data not available in snippet | Data not available in snippet |
Mechanisms of Action: A Look at the Molecular Level
The synthetic coccidiostats discussed employ distinct mechanisms to inhibit the proliferation of Eimeria parasites within the host's intestine.
-
This compound and Decoquinate (Quinolones): These compounds act by inhibiting the parasite's mitochondrial respiration.[5] Specifically, they are thought to block electron transport at a site near cytochrome b, thereby disrupting the parasite's energy metabolism.[3] This action is primarily coccidiostatic, arresting the development of sporozoites.[5]
-
Robenidine (Guanidine derivative): Robenidine is a broad-spectrum agent with both coccidiostatic and coccidiocidal properties. It interferes with the energy metabolism of the parasite by inhibiting oxidative phosphorylation in the late first-generation and second-stage schizonts.[6] It may also have an effect on gametocytes.[6]
-
Nicarbazin: This is a complex of two molecules, 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP). The primary anticoccidial activity resides in the DNC component, which is thought to interfere with the parasite's energy metabolism.
-
Amprolium: This compound is a thiamine antagonist. It competes with thiamine for absorption by the parasite, leading to a deficiency of this essential vitamin and subsequent inhibition of parasite development.
-
Ethopabate: Ethopabate inhibits the synthesis of folic acid in the parasite, which is crucial for DNA synthesis and cell division. It is often used in combination with amprolium to broaden the spectrum of activity.[5]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, detailed experimental methodologies are essential.
Brewer and Reid (1967): Efficacy of this compound against Six Species of Coccidia
-
Animal Model: White Rock male broiler chicks.
-
Housing: Battery trials.
-
Challenge: Birds were inoculated with a mixed culture of six Eimeria species: E. tenella, E. necatrix, E. acervulina, E. maxima, E. brunetti, and E. mivati. The inoculum contained a total of 50,000 sporulated oocysts of E. necatrix and E. tenella, 100,000 of E. maxima and E. brunetti, and 500,000 of E. acervulina and E. mivati per bird in the first trial.[1] The total oocyst count was reduced by 20% in subsequent trials due to high mortality in the inoculated controls.[1]
-
Medication: Coccidiostats were administered in the feed at the following concentrations:
-
This compound: 0.00825% (82.5 ppm)
-
Nicarbazin: 0.0125% (125 ppm)
-
Amprolium + Ethopabate: 0.0125% + 0.0004%
-
Zoalene (in a separate trial): 0.0125% (125 ppm)
-
-
Parameters Measured:
-
Weight Gain: Calculated as the difference in body weight from the start to the end of the experimental period.
-
Feed Conversion Ratio: Calculated as the total feed consumed divided by the total weight gain.
-
Mortality: Recorded daily.
-
Lesion Scores: Birds were necropsied, and intestinal lesions were scored to assess the severity of coccidial infection.[1]
-
Kaewthamasorn et al. (2015): Efficacy of Salinomycin, Robenidine and Decoquinate
-
Animal Model: Broiler chickens.
-
Challenge: Birds were challenged with a local field isolate of Eimeria species.
-
Medication: Coccidiostats were administered in the feed at the following concentrations:
-
Robenidine: 33 ppm
-
Decoquinate: 20 ppm
-
Salinomycin (ionophore control): 66 ppm
-
-
Parameters Measured:
Visualizing the Anticoccidial Workflow and Mechanisms
To better understand the experimental design and the mode of action of these synthetic coccidiostats, the following diagrams are provided.
Conclusion
The available data indicates that this compound is a highly effective synthetic coccidiostat, demonstrating comparable efficacy to nicarbazin in preventing mortality and maintaining performance in broiler chickens under severe coccidiosis pressure. Both this compound and nicarbazin significantly outperformed the combination of amprolium and ethopabate in the head-to-head trial by Brewer and Reid (1967).[1] While direct comparative data against other synthetic coccidiostats like robenidine and decoquinate is limited, these compounds have also demonstrated significant efficacy in controlling coccidiosis.
The choice of a synthetic coccidiostat in a poultry production system will depend on various factors, including the prevalent Eimeria species, the history of drug use on the farm, and the potential for resistance development. The distinct mechanisms of action of these drugs offer opportunities for rotation programs to mitigate the emergence of resistant parasite strains. Further head-to-head trials incorporating a wider range of modern synthetic coccidiostats would be beneficial for the poultry industry to make informed decisions on effective and sustainable coccidiosis control strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. "Efficacy of Salinomycin, Robenidine and Decoquinate Against Infection " by Morakot Kaewthamasorn, Nataya Charoenvisal et al. [digital.car.chula.ac.th]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. scispace.com [scispace.com]
- 6. Comparative efficacy of anticoccidical drugs in coccidiosis of broiler chicks -Korean Journal of Veterinary Service | Korea Science [koreascience.kr]
A Comparative Guide to Buquinolate Detection Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct analytical methods for the detection of Buquinolate, a quinoline coccidiostat used in the poultry industry. The methodologies discussed are High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Thin-Layer Chromatography (TLC) with Fluorometric detection. This document aims to offer an objective overview of their respective experimental protocols and performance characteristics to aid researchers in selecting the most appropriate method for their specific needs.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance parameters for the HPLC-MS/MS and TLC-Fluorometry methods for this compound detection.
| Performance Parameter | HPLC-MS/MS | TLC-Fluorometry |
| Limit of Quantification (LOQ) | 0.001 µg/g[1] | Not available in cited literature |
| Limit of Detection (LOD) | Not explicitly stated, but lower than LOQ | Not available in cited literature |
| Recovery Rate | 89.5% - 108.6%[1] | Average of 99.7% |
| Relative Standard Deviation (RSD) | <20%[1] | 3.3% |
| Specificity | High (based on mass-to-charge ratio) | Moderate to High (based on chromatographic separation and fluorescence) |
| Sample Throughput | High | Moderate |
| Instrumentation Cost | High | Low to Moderate |
| Required Expertise | High | Moderate |
Experimental Protocols
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method offers high sensitivity and selectivity for the quantification of this compound in various matrices, including livestock products.[1]
Sample Preparation:
-
Extraction: The sample is extracted with acetonitrile.
-
Clean-up: The extract is loaded onto an HLB (Hydrophilic-Lipophilic Balance) mini-column with 20% methanol. After a washing step with 20% methanol, the analytes are eluted with a 1:1 mixture of acetonitrile and methanol.[1]
Instrumentation and Analysis:
-
Chromatography: Liquid chromatography is performed to separate this compound from other components in the sample extract.
-
Mass Spectrometry: Detection and quantification are achieved using a tandem mass spectrometer operating in the Electrospray Ionization (ESI) Multiple Reaction Monitoring (MRM) mode. A sample matrix calibration curve is used for accurate quantification.[1]
Thin-Layer Chromatography (TLC) with Fluorometry
This method provides a cost-effective alternative for the determination of this compound, particularly in animal feed.
Sample Preparation:
-
Extraction: A sample of ground and thoroughly mixed feed is mechanically shaken with chloroform for one hour.
-
Filtration and Concentration: The chloroform extract is filtered, and a precise volume is evaporated to near dryness on a steam bath. The residue is then redissolved in a small, known volume of chloroform.
Chromatographic Separation:
-
Spotting: The concentrated sample extract and a this compound standard solution are spotted on a silica gel TLC plate.
-
Development: The plate is developed in two successive solvent systems to achieve effective separation of this compound from interfering substances.
-
Solvent System 1: Chloroform.
-
Solvent System 2: A fresh mixture of chloroform and 80% alcohol (10+1).
-
-
Visualization: The this compound spots are visualized under short-wavelength UV light.
Quantification:
-
Elution: The identified this compound spots are scraped from the TLC plate and eluted with 80% alcohol by mechanical shaking.
-
Fluorometric Measurement: The fluorescence of the eluted sample is measured using a fluorometer with an excitation wavelength of 265 mµ and an emission wavelength of 375 mµ. The concentration is determined by comparing the fluorescence of the sample to that of the standard.
Visualized Workflows and Comparison
Caption: General experimental workflow for this compound detection methods.
Caption: Logical comparison of HPLC-MS/MS and TLC-Fluorometry methods.
References
Buquinolate's Efficacy Against Drug-Resistant Eimeria: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant strains of Eimeria, the causative agent of coccidiosis in poultry, presents a significant challenge to the poultry industry. This guide provides a comparative analysis of the efficacy of buquinolate against drug-resistant Eimeria strains, with a focus on Eimeria tenella. We will examine its performance alongside other commonly used anticoccidial agents, supported by experimental data and detailed methodologies.
Comparative Efficacy of Anticoccidial Drugs Against Resistant Eimeria tenella
The following table summarizes the efficacy of this compound and other anticoccidial drugs against strains of Eimeria tenella that have developed resistance. It is important to note that resistance to quinolones, including this compound, can develop rapidly, sometimes within a single passage of the parasite in the presence of the drug.[1] Cross-resistance among quinolone drugs is also a common phenomenon.
| Anticoccidial Drug | Drug Class | Efficacy Against Resistant E. tenella Strains | Key Findings & Citations |
| This compound | Quinolone | Reduced Efficacy | Studies have shown that E. tenella strains can rapidly develop resistance to this compound, leading to a failure to control infection as measured by weight gain and oocyst production.[1] |
| Decoquinate | Quinolone | Reduced Efficacy | As another quinolone, decoquinate faces similar challenges with rapid resistance development and cross-resistance with other quinolones.[2] However, in some regions where it has not been previously used, it may still show efficacy.[2] |
| Salinomycin | Ionophore | Variable Efficacy | Resistance to salinomycin in field isolates is documented, with studies showing both resistance and partial sensitivity.[3][4] One study found an Anticoccidial Index (ACI) of 158.81 for a field isolate, indicating resistance.[4] |
| Diclazuril | Triazine | Variable Efficacy | While effective against many strains, partial to complete resistance to diclazuril has been recorded in field isolates.[3][5] Some studies show good efficacy in reducing oocyst shedding and lesion scores in experimentally infected chickens.[6] |
| Monensin | Ionophore | Variable Efficacy | Resistance to monensin is also observed in field isolates. However, some studies indicate sensitivity in certain isolates, with an ACI of 175.49 reported for one field isolate.[4] |
| Nicarbazin | Carbanilide | Variable Efficacy | Field isolates have shown sensitivity to nicarbazin in some studies, with a reported ACI of 172.51.[4] |
Note: The Anticoccidial Index (ACI) is a composite score used to evaluate the efficacy of anticoccidial drugs. An ACI value below 160 typically indicates resistance.[7]
Experimental Protocols
A standardized Anticoccidial Sensitivity Test (AST) is crucial for evaluating the efficacy of drugs against Eimeria isolates. The following protocol is a generalized methodology based on established guidelines.[8][9][10]
Anticoccidial Sensitivity Test (AST) Protocol
-
Parasite Isolation and Propagation:
-
Collect fecal samples containing Eimeria oocysts from poultry farms.
-
Isolate and sporulate the oocysts in a 2.5% potassium dichromate solution with aeration for 2-3 days.
-
Propagate the isolates in coccidia-free chickens to obtain sufficient numbers of oocysts for the assay.
-
-
Experimental Animals and Housing:
-
Use day-old, coccidia-free broiler chicks of a standard commercial strain.
-
House the birds in wire-floored battery cages to prevent reinfection.
-
Provide unmedicated feed and water ad libitum prior to the start of the experiment.
-
-
Experimental Design:
-
Randomly allocate chicks to different treatment groups (e.g., Non-infected, Non-medicated Control; Infected, Non-medicated Control; Infected, Medicated with this compound; Infected, Medicated with Comparator Drug).
-
Each treatment group should have multiple replicates.
-
-
Drug Administration:
-
Incorporate the anticoccidial drugs into the feed at their recommended concentrations.
-
Begin administering the medicated feed 24-48 hours prior to infection and continue for the duration of the experiment.
-
-
Infection:
-
At approximately 14 days of age, orally inoculate each chick (except the non-infected control group) with a standardized dose of sporulated Eimeria tenella oocysts. The dose should be sufficient to cause moderate lesions in the infected, non-medicated control group.
-
-
Data Collection (typically 5-7 days post-infection):
-
Weight Gain: Measure the body weight of each bird at the beginning and end of the experimental period to calculate the average daily gain.
-
Fecal Oocyst Counts: Collect fecal samples from each group and determine the number of oocysts per gram (OPG) using a McMaster chamber.
-
Lesion Scoring: Euthanize a subset of birds from each group and score the cecal lesions on a scale of 0 to 4, according to the Johnson and Reid method. A score of 0 indicates no gross lesions, while a score of 4 indicates severe lesions or death.
-
Mortality: Record daily mortality.
-
-
Data Analysis:
-
Analyze the data for statistically significant differences between treatment groups for weight gain, oocyst counts, and lesion scores.
-
Calculate indices such as the Anticoccidial Index (ACI) to provide an overall measure of drug efficacy.
-
Visualizing the Process and Mechanisms
To better understand the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.
References
- 1. Eimeria tenella in chickens: development of resistance to quinolone anticoccidial drugs | Parasitology | Cambridge Core [cambridge.org]
- 2. Efficacy of decoquinate against drug sensitive laboratory strains of Eimeria tenella and field isolates of Eimeria spp. in broiler chickens in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating the Resistance of Eimeria Spp. Field Isolates to Anticoccidial Drugs Using Three Different Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veterinaryworld.org [veterinaryworld.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.ekb.eg [journals.ekb.eg]
- 7. Pathogenicity and drug resistance of the Eimeria tenella isolate from Yiwu, Zhejiang province, eastern China - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. meridian.allenpress.com [meridian.allenpress.com]
- 10. Antibiotic Sensitivity Testing for Poultry [farmanimal.elanco.com]
Buquinolate's Impact on Poultry Gut Microbiota: A Comparative Analysis with Other Feed Additives
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the performance of the quinolone coccidiostat, buquinolate, with other common poultry feed additives in modulating gut microbiota. This report synthesizes available experimental data, details methodologies, and visualizes key pathways to provide a foundational understanding for future research and development.
The intricate ecosystem of the poultry gut microbiota plays a pivotal role in host health, nutrient utilization, and disease resistance. Manipulation of this microbial community through feed additives is a cornerstone of modern poultry production. This guide provides a comparative analysis of this compound, a quinolone-based coccidiostat, and other widely used additives such as ionophore coccidiostats, probiotics, prebiotics, and organic acids, focusing on their respective impacts on the poultry gut microbiota.
Comparative Impact on Gut Microbiota Composition
While direct comparative studies detailing the quantitative impact of this compound on poultry gut microbiota are notably scarce in publicly available research, we can infer its potential effects based on its classification as a quinolone. Quinolones are known to possess broad-spectrum antibacterial activity. In contrast, extensive research has elucidated the effects of other additives, providing a basis for comparison.
Table 1: Comparative Effects of Feed Additives on Poultry Gut Microbiota
| Additive Class | Representative Additive(s) | Primary Impact on Gut Microbiota | Key Findings from Research |
| Quinolone Coccidiostat | This compound | Inferred: Potential reduction in overall bacterial diversity and shifts in microbial populations due to its antibacterial properties. | Direct quantitative data on this compound's impact on gut microbiota is limited. Effects are inferred from its chemical class. |
| Ionophore Coccidiostat | Salinomycin, Monensin | Reduction in Gram-positive bacteria, including beneficial species like Lactobacillus. May lead to an increase in the relative abundance of Gram-negative bacteria. | Studies have shown a decrease in the populations of Lactobacillus and Clostridium perfringens with salinomycin supplementation[1]. Ionophores can significantly alter the microbial community structure, often leading to a decrease in alpha diversity[2][3]. |
| Probiotics | Lactobacillus spp., Bifidobacterium spp., Bacillus subtilis | Increase in beneficial bacteria, competitive exclusion of pathogens, and modulation of the gut environment. | Probiotic supplementation has been shown to increase the abundance of beneficial microbes like Lactobacillus and Bifidobacterium[4][5]. They can also enhance the production of short-chain fatty acids (SCFAs)[5]. |
| Prebiotics | Fructooligosaccharides (FOS), Mannan-oligosaccharides (MOS) | Selective stimulation of the growth and activity of beneficial bacteria, particularly Bifidobacterium and Lactobacillus. | Prebiotics can lead to an increase in beneficial bacterial populations and the production of SCFAs, which have anti-inflammatory properties[6][7]. |
| Organic Acids | Butyric acid, Propionic acid, Formic acid | Reduction of gut pH, inhibition of acid-sensitive pathogenic bacteria, and serving as an energy source for intestinal epithelial cells. | Organic acids can decrease the abundance of pathogenic bacteria like Salmonella and E. coli while promoting the growth of beneficial bacteria[8][9][10]. |
Experimental Protocols
A standardized methodology is crucial for accurately assessing the impact of feed additives on poultry gut microbiota. The following is a representative experimental protocol based on common practices in the field.
16S rRNA Gene Sequencing for Gut Microbiota Analysis
This protocol outlines the key steps from sample collection to data analysis for characterizing the bacterial composition of poultry gut contents.
1. Sample Collection and DNA Extraction:
-
Aseptically collect cecal or ileal contents from a specified number of birds per treatment group at defined time points.
-
Immediately freeze samples at -80°C until DNA extraction.
-
Extract total bacterial DNA from a measured amount of digesta using a commercially available DNA extraction kit, following the manufacturer's instructions.
2. PCR Amplification of the 16S rRNA Gene:
-
Amplify a hypervariable region (e.g., V3-V4) of the 16S rRNA gene using universal bacterial primers.
-
Perform PCR in triplicate for each sample to minimize amplification bias.
-
Verify the size of the PCR products by agarose gel electrophoresis.
3. Library Preparation and Sequencing:
-
Purify the pooled PCR products.
-
Prepare sequencing libraries using a library preparation kit compatible with the chosen sequencing platform (e.g., Illumina MiSeq).
-
Quantify and pool the libraries in equimolar concentrations.
-
Perform paired-end sequencing on the prepared library pool.
4. Bioinformatic and Statistical Analysis:
-
Process the raw sequencing reads to remove low-quality sequences, chimeras, and adapters.
-
Cluster the high-quality sequences into Operational Taxonomic Units (OTUs) at a 97% similarity threshold.
-
Assign taxonomy to the OTUs using a reference database (e.g., Greengenes, SILVA).
-
Calculate alpha diversity indices (e.g., Shannon, Chao1) to assess within-sample diversity and beta diversity metrics (e.g., Bray-Curtis, Jaccard) to compare microbial community composition between treatment groups.
-
Perform statistical analyses (e.g., ANOVA, PERMANOVA) to identify significant differences in microbial abundance and diversity between treatment groups.
Experimental Workflow for Gut Microbiota Analysis
Signaling Pathways and Mechanisms of Action
Feed additives exert their effects on the gut microbiota and host through various molecular pathways. While the specific pathways modulated by this compound in the gut are not well-documented, we can infer potential mechanisms based on its chemical class and compare them with the known pathways of other additives.
Inferred Mechanism of this compound: As a quinolone, this compound's primary mode of action is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. This antibacterial activity would directly impact the composition of the gut microbiota. Furthermore, alterations in the microbiota can indirectly influence host immune responses.
Signaling Pathways of Other Additives:
-
Probiotics and Prebiotics: These additives can modulate the host's immune system through interactions with Toll-like receptors (TLRs) and subsequent signaling cascades, such as the NF-κB pathway.[6][11] This can lead to the regulation of pro-inflammatory and anti-inflammatory cytokine production, contributing to gut homeostasis.[11]
-
Organic Acids: Organic acids can directly inhibit pathogenic bacteria and also influence host inflammatory responses. For instance, butyrate is a known histone deacetylase inhibitor that can modulate gene expression related to inflammation and cell proliferation.[12]
Comparative Signaling Logic
Conclusion and Future Directions
While this compound is an effective coccidiostat, its specific impact on the poultry gut microbiota remains an understudied area. The available evidence for other additives like probiotics, prebiotics, and organic acids demonstrates their significant potential to modulate the gut microbial ecosystem in beneficial ways. There is a clear need for direct, comparative studies that include this compound to provide a comprehensive understanding of its effects on microbial diversity and function. Future research should focus on generating quantitative data for this compound's impact on the poultry gut microbiome using standardized methodologies, such as 16S rRNA gene sequencing and metagenomics. Elucidating the specific signaling pathways affected by this compound in the gut will also be critical for a complete assessment of its role as a poultry feed additive beyond its coccidiostatic function. This will enable a more informed and holistic approach to poultry gut health management.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Impact of probiotics on chicken gut microbiota, immunity, behavior, and productive performance—a systematic review [frontiersin.org]
- 5. Effects of probiotics on gut microbiota in poultry [aimspress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. dialnet.unirioja.es [dialnet.unirioja.es]
- 9. Frontiers | Organic Acids and Potential for Modifying the Avian Gastrointestinal Tract and Reducing Pathogens and Disease [frontiersin.org]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. A blend of microencapsulated organic acids and botanicals reduces necrotic enteritis via specific signaling pathways in broilers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory and Environment: Proper Buquinolate Disposal
For researchers and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Buquinolate, a quinoline derivative, to maintain a safe laboratory environment and prevent environmental contamination.
Key Safety and Disposal Information
Adherence to safety protocols is the first step in responsible chemical waste management. The following table summarizes critical safety and disposal information for this compound.
| Category | Information | Citations |
| Hazards | Causes skin irritation. May cause an allergic skin reaction. Causes serious eye irritation. Toxic to aquatic life. | |
| Personal ProtectiveEquipment (PPE) | Wear tightly fitting safety goggles with side-shields, fire/flame resistant and impervious clothing. If exposure limits are exceeded or irritation is experienced, use a full-face respirator. | [1] |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | |
| EnvironmentalPrecautions | Avoid release to the environment. Do not flush into surface water or sanitary sewer system. | [2] |
| Spill Cleanup | Soak up with inert absorbent material. Keep in suitable, closed containers for disposal. | [2] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard procedure for disposing of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling this compound waste, ensure you are wearing the appropriate PPE, including safety goggles, gloves, and a lab coat.[1]
-
Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.
2. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves), in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's waste management guidelines.
-
Sharps: Any sharps (e.g., needles, contaminated glassware) must be disposed of in a designated sharps container.
3. Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Carefully collect the absorbed material into a designated hazardous waste container.[2]
-
Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
4. Storage of Waste:
-
Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.
-
Ensure all containers are properly sealed and labeled with the contents and associated hazards.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed chemical waste management company.[3] Adhere to all institutional, local, and national regulations for hazardous waste disposal.
-
Never pour this compound waste down the drain or dispose of it in the regular trash.[2]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Buquinolate
For Immediate Implementation: This document provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals handling Buquinolate. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE) for this compound
When handling this compound, a comprehensive personal protective equipment strategy is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE, categorized by the level of protection.
| Protection Level | Item | Specifications and Usage |
| Primary | Gloves | Chemical-resistant gloves are the first line of defense. Nitrile or butyl rubber gloves are recommended. Always double-glove when handling concentrated this compound. Check for perforations before use and wash hands thoroughly after removal. |
| Lab Coat | A fire/flame resistant and impervious lab coat or coveralls must be worn to protect the skin. Ensure it is fully buttoned. | |
| Eye Protection | Tightly fitting safety goggles with side shields are required to protect against splashes and dust. | |
| Secondary | Face Shield | In addition to safety goggles, a face shield should be worn when there is a significant risk of splashing, such as during bulk handling or solution preparation. |
| Respiratory Protection | If exposure limits are exceeded or if dust or aerosols are generated, a full-face respirator with appropriate cartridges should be used.[1] Proper fit testing is essential. | |
| Ancillary | Shoe Covers | Disposable shoe covers should be worn in areas where this compound is handled to prevent the spread of contamination. |
| Hair Net/Bonnet | A hair net or bonnet should be used to prevent contamination of the hair and subsequent transfer. |
Operational and Disposal Plans
Safe handling and disposal of this compound require strict adherence to the following procedural steps. These protocols are designed to minimize exposure and prevent environmental contamination.
Handling and Storage Protocol
-
Preparation : Before handling this compound, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Weighing and Aliquoting : Conduct all weighing and aliquoting of solid this compound within a certified chemical fume hood or a ventilated balance enclosure to contain any airborne particles.
-
Solution Preparation : When preparing solutions, add this compound slowly to the solvent to avoid splashing. Use a magnetic stirrer to ensure thorough mixing without generating aerosols.
-
Storage : Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container must be clearly labeled with the chemical name and hazard symbols.
Spill Management Protocol
-
Immediate Action : In the event of a spill, evacuate the immediate area and alert colleagues.
-
Containment : For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Neutralization (if applicable) : For acidic or basic solutions of this compound, neutralize with an appropriate agent (e.g., sodium bicarbonate for acids) before cleanup.
-
Cleanup : Wearing appropriate PPE, carefully collect the absorbed material or contained solid into a designated hazardous waste container.
-
Decontamination : Decontaminate the spill area with a suitable laboratory detergent and water. For equipment, follow the decontamination procedure outlined below.
-
Waste Disposal : Dispose of all contaminated materials, including PPE, as hazardous waste according to institutional and local regulations.
Decontamination Protocol
-
Equipment : Non-disposable equipment that has come into contact with this compound should be thoroughly rinsed with a suitable solvent (e.g., ethanol or methanol, depending on compatibility) followed by a wash with a laboratory-grade detergent and a final rinse with deionized water.
-
Work Surfaces : At the end of each work session, decontaminate all work surfaces where this compound was handled using a laboratory detergent.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Segregation : Segregate this compound waste from other laboratory waste streams. This includes contaminated PPE, absorbent materials from spills, and empty containers.
-
Packaging : Place solid waste in a clearly labeled, sealed, and puncture-resistant container. Liquid waste should be collected in a compatible, sealed container, also clearly labeled.
-
Labeling : All waste containers must be labeled with "Hazardous Waste," the name "this compound," and the approximate quantity.
-
Collection : Arrange for the collection of hazardous waste by a licensed disposal company or your institution's environmental health and safety department. Do not dispose of this compound down the drain or in regular trash.
Emergency Procedures
First Aid Measures
| Exposure Route | Immediate Action |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Experimental Workflow for Safe Handling of this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
